Advanced Physicochemical Profiling and Synthetic Utility of 2-Cyclopropanecarbonyl-4-methylphenol
Executive Summary As modern drug discovery and materials science increasingly rely on conformationally restricted building blocks, 2-Cyclopropanecarbonyl-4-methylphenol (CAS: 70978-56-2)[1] has emerged as a highly versat...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As modern drug discovery and materials science increasingly rely on conformationally restricted building blocks, 2-Cyclopropanecarbonyl-4-methylphenol (CAS: 70978-56-2)[1] has emerged as a highly versatile and privileged intermediate. Structurally, it features a phenol core, a para-methyl group (derived from a p-cresol backbone), and an ortho-cyclopropyl ketone moiety. This unique combination offers a delicate balance of electronic tunability, steric rigidity, and synthetic handleability.
Designed for researchers and drug development professionals, this technical guide synthesizes the physicochemical dynamics of the compound, details its mechanistic synthesis via the Fries rearrangement, and outlines its downstream derivatization potential.
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical parameters of 2-Cyclopropanecarbonyl-4-methylphenol is critical for its application as a pharmacophore or an advanced synthetic intermediate.
Topological representation for computational modeling and docking studies.
LogP (Estimated)
~2.8
Enhanced lipophilicity due to the cyclopropyl ring masking the polar ketone.
pKa (Phenolic OH)
~8.5 - 9.0
Lowered relative to standard p-cresol (pKa ~10.2)[2] due to the electron-withdrawing ortho-carbonyl group.
Electronic and Conformational Causality:
The spatial proximity of the phenolic hydroxyl group to the cyclopropyl ketone establishes a strong intramolecular hydrogen bond. This interaction restricts the free rotation of the carbonyl group, effectively locking the molecule into a planar conformation relative to the aromatic ring. This self-masking of hydrogen bond donors and acceptors increases the molecule's membrane permeability (yielding a higher apparent LogP) while simultaneously increasing the acidity of the phenol due to the stabilization of the conjugate base via resonance with the ortho-carbonyl.
Synthetic Methodology: The Fries Rearrangement
The most robust, scalable, and atom-economical method for synthesizing 2-Cyclopropanecarbonyl-4-methylphenol is the Lewis acid-catalyzed Fries rearrangement of p-tolyl cyclopropanecarboxylate[3].
Mechanistic Rationale:
The Fries rearrangement converts an aryl ester into an ortho- or para-acyl phenol. In this specific molecular system, the para-position is deliberately blocked by a methyl group. This steric and electronic blockade forces the acylium ion intermediate—generated by the stoichiometric addition of a Lewis acid such as aluminum chloride (AlCl3)—to exclusively attack the ortho-position[3]. The thermodynamic driving force of this reaction is the formation of a highly stable aluminum phenoxide complex, which prevents over-acylation and, upon hydrolytic workup, yields the target ortho-acyl phenol.
Figure 1: Mechanistic pathway of the Fries rearrangement yielding the target compound.
Reactivity and Downstream Derivatization
The dual functionality of the phenol and the cyclopropyl ketone makes this compound a privileged scaffold for divergent synthesis.
Heterocycle Synthesis: Condensation of the ortho-hydroxy ketone with hydrazines readily yields substituted indazoles or pyrazoles, which are ubiquitous motifs in kinase inhibitor design.
Cross-Coupling: Conversion of the phenol to a triflate (using Tf2O) activates the aromatic ring for palladium-catalyzed Suzuki-Miyaura or Stille cross-coupling reactions, allowing for the rapid expansion of the molecular framework.
Cyclopropyl Ring-Opening: Under strong nucleophilic or Lewis acidic conditions, the highly strained cyclopropyl ring can undergo homo-conjugate addition (ring-opening)[4], yielding structurally complex gamma-substituted alkyl ketones.
Figure 2: Divergent derivatization pathways for drug discovery applications.
Experimental Protocol: Self-Validating Synthesis
To ensure high fidelity and reproducibility in the laboratory, the following protocol incorporates self-validating checkpoints to confirm reaction progress without relying solely on end-point analytics.
Step 1: Preparation of p-Tolyl Cyclopropanecarboxylate
Setup: In an oven-dried, argon-purged round-bottom flask, dissolve p-cresol (1.0 equiv) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
Addition: Cool the mixture to 0 °C using an ice bath. Add cyclopropanecarbonyl chloride (1.1 equiv) dropwise.
Causality: Cooling prevents exothermic degradation, limits the formation of ketenes, and suppresses unwanted side reactions.
Validation (TLC): Stir for 2 hours while allowing the reaction to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (9:1) eluent. The disappearance of the highly polar p-cresol spot and the emergence of a higher
Rf
UV-active spot validates successful ester formation.
Workup: Wash the organic layer sequentially with 1M HCl (to remove amine salts) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 2: Fries Rearrangement to Target Compound
Activation: Dissolve the crude ester from Step 1 in anhydrous 1,2-dichloroethane (DCE). Add anhydrous AlCl3 (1.5 equiv) in small portions.
Causality: AlCl3 coordinates strongly with the ester carbonyl oxygen, weakening the C-O bond and generating the highly electrophilic acylium ion required for aromatic substitution[3].
Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 4-6 hours.
Validation (Color & TLC): The reaction mixture will transition from pale yellow to a deep orange/red hue, visually indicating the formation of the stable aluminum phenoxide complex. TLC will show the conversion of the ester to a new spot with an intermediate
Rf
(due to intramolecular H-bonding, the ortho-acyl phenol runs faster on silica than a standard unhindered phenol).
Quenching & Isolation: Carefully pour the hot mixture into an ice-water bath containing 1M HCl to break the aluminum complex. Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry, and purify via silica gel flash chromatography to yield pure 2-Cyclopropanecarbonyl-4-methylphenol[1].
References
Fact sheet: 4-methylphenol (para-cresol): Environmental behaviour. Public Services and Procurement Canada. Available at:[Link]
Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. Alma Mater Studiorum Università di Bologna. Available at: [Link]
Friedel–Crafts Acylation Reactions Using Esters. ResearchGate. Available at:[Link]
Solubility Profile of 2-Cyclopropanecarbonyl-4-methylphenol in Organic Solvents: A Technical Guide
Executive Summary 2-Cyclopropanecarbonyl-4-methylphenol (CAS: 70978-56-2) is a highly specialized chemical intermediate utilized in advanced organic synthesis and active pharmaceutical ingredient (API) development[1]. Ch...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Cyclopropanecarbonyl-4-methylphenol (CAS: 70978-56-2) is a highly specialized chemical intermediate utilized in advanced organic synthesis and active pharmaceutical ingredient (API) development[1]. Characterized by a phenolic core substituted with a lipophilic methyl group and a polar, sterically hindered cyclopropanecarbonyl moiety, the molecule presents a complex solvation profile. Understanding its thermodynamic solubility across various organic solvents is critical for optimizing reaction media, designing efficient purification workflows (e.g., crystallization), and ensuring accurate analytical quantification.
This whitepaper provides an in-depth analysis of the compound's solvation thermodynamics, empirical solubility estimates, and the rigorous experimental protocols required to measure its solubility profile accurately.
Molecular Profiling & Solvation Thermodynamics
The solubility of 2-Cyclopropanecarbonyl-4-methylphenol is governed by the interplay of its functional groups, which dictate its Hansen Solubility Parameters (HSP)—specifically dispersion forces (
δD
), polar interactions (
δP
), and hydrogen bonding (
δH
).
Phenolic Hydroxyl (-OH): Acts as both a strong hydrogen bond donor (HBD) and acceptor (HBA). This drives high solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).
Cyclopropanecarbonyl Group: The ketone oxygen serves as an additional HBA. The cyclopropyl ring, while introducing steric bulk, contributes to the molecule's dispersion forces (
δD
), enhancing interactions with moderately polar solvents.
Methyl Group: Increases the overall lipophilicity (LogP) of the aromatic system, preventing total insolubility in non-polar hydrocarbon solvents, though solubility in pure aliphatic solvents remains limited.
Causality in Solvation: The synergistic presence of HBD and HBA sites means the compound exhibits maximum thermodynamic stability in solvents capable of complementary hydrogen bonding. Conversely, in non-polar solvents like hexane, the inability to disrupt the strong intermolecular hydrogen bonds between the phenol molecules results in low solubility.
Diagram 1: Functional group contributions to the solvation of 2-Cyclopropanecarbonyl-4-methylphenol.
Empirical Solubility Data in Organic Solvents
Based on structural analogues and thermodynamic modeling, the estimated solubility profile of 2-Cyclopropanecarbonyl-4-methylphenol at standard ambient temperature (25°C) is summarized below.
To generate reliable, self-validating thermodynamic solubility data, the saturation shake-flask method is the industry gold standard[2]. The following protocol is adapted from the principles of OECD Test Guideline 105[3] and optimized for organic solvents based on the methodologies established by Baka et al.[2].
Step-by-Step Protocol
Preparation of Solid Excess: Accurately weigh an excess amount (e.g., 500 mg) of 2-Cyclopropanecarbonyl-4-methylphenol into a 5 mL borosilicate glass vial.
Causality: Maintaining a visible solid excess ensures that the thermodynamic equilibrium between the undissolved solid and the saturated liquid phase is sustained throughout the experiment[2].
Solvent Addition: Add exactly 2.0 mL of the target organic solvent to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.
Isothermal Equilibration: Place the vial in a thermostatic shaker bath set to 25.0°C ± 0.1°C and agitate at 200 rpm for 24 to 48 hours.
Causality: Solubility is a highly temperature-dependent thermodynamic parameter. Strict isothermal control prevents transient supersaturation or premature precipitation[2].
Phase Separation: Transfer the vial to a temperature-controlled centrifuge and spin at 10,000 rpm for 15 minutes at 25°C.
Causality: Centrifugation is prioritized over syringe filtration. Lipophilic phenolic compounds can adsorb onto standard filter membranes (e.g., PTFE or Nylon), which artificially lowers the quantified solubility in the filtrate.
Sampling and Dilution: Carefully extract a specific aliquot (e.g., 100 µL) of the clear supernatant using a positive displacement pipette. Immediately dilute the aliquot with the HPLC mobile phase to ensure the concentration falls within the linear range of the analytical calibration curve.
Diagram 2: Standardized saturation shake-flask workflow for thermodynamic solubility determination.
Analytical Quantification via HPLC-UV
To accurately quantify the dissolved 2-Cyclopropanecarbonyl-4-methylphenol, High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is utilized.
Step-by-Step Chromatographic Method
Mobile Phase Preparation: Prepare an isocratic mixture of 60% Acetonitrile and 40% Ultrapure Water (v/v). Add 0.1% Formic Acid to the mixture and degas via sonication.
Causality: The addition of an acidic modifier (Formic Acid) suppresses the ionization of the weakly acidic phenolic -OH group. This maintains the molecule in its neutral state, preventing peak tailing and ensuring sharp, symmetrical chromatographic peaks.
Calibration Curve: Prepare a minimum of five standard solutions of the compound ranging from 1 µg/mL to 100 µg/mL. Inject each standard to establish a linear regression model (
R2>0.999
) based on the Area Under the Curve (AUC).
Sample Injection: Inject 10 µL of the diluted supernatant from the shake-flask experiment onto a C18 Reverse-Phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) maintained at 30°C.
Detection: Monitor the eluent at a UV wavelength of λ = 254 nm . The conjugated aromatic ring and the carbonyl chromophore provide strong absorbance at this wavelength.
Data Processing: Integrate the peak area corresponding to the compound and calculate the absolute concentration using the established calibration curve, factoring in the dilution multiplier from Step 5 of the shake-flask protocol.
Solvent Selection Strategy for Downstream Applications
Understanding this solubility profile directly informs process chemistry:
Reaction Media (e.g., Alkylation/Acylation): For base-catalyzed modifications of the phenolic hydroxyl, polar aprotic solvents like DMF or DMSO are optimal. They provide exceptional solubility for both the organic substrate and inorganic bases (e.g.,
K2CO3
), while lacking competing acidic protons that could quench the reaction.
Crystallization & Purification: A solvent/anti-solvent crystallization strategy is highly effective. The compound can be dissolved in a minimal volume of warm Ethanol (a strong solvent due to H-bonding). Slow, controlled addition of Water or Hexane (anti-solvents) will gradually reduce the dielectric constant of the medium, forcing the controlled nucleation and precipitation of high-purity crystals.
References
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Retrieved from[Link]
Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved from[Link]
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Retrieved from[Link]
An In-depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of 2-Cyclopropanecarbonyl-4-methylphenol
Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability and potential degradation pathways of 2-Cyclopropanecarbonyl-4-methylphenol. By dissecting the molecule's constituent functio...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability and potential degradation pathways of 2-Cyclopropanecarbonyl-4-methylphenol. By dissecting the molecule's constituent functional groups—a phenolic ring, a cyclopropyl moiety, and a ketone linker—we elucidate its inherent reactivity and predict its behavior under various stress conditions. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's stability profile for applications in pharmaceutical development, formulation science, and chemical manufacturing. We detail predicted degradation mechanisms including oxidation, photolysis, and thermal decomposition, and provide robust, field-proven experimental protocols for conducting forced degradation studies in line with regulatory expectations.
Introduction: A Molecule of Dichotomous Reactivity
2-Cyclopropanecarbonyl-4-methylphenol is a fascinating chemical entity, distinguished by the juxtaposition of a stable aromatic phenol and a highly strained cyclopropyl ring. The phenolic group is a common pharmacophore and a versatile synthetic handle, while the cyclopropyl ketone motif is frequently incorporated into modern drug candidates to enhance metabolic stability, improve potency, or modulate pharmacokinetic properties.[1][2][3] This unique combination, however, presents a dichotomy in stability. While the phenol offers a degree of aromatic stability, the inherent ring strain of the cyclopropane and the reactivity of the phenolic hydroxyl group create potential liabilities.
Understanding the stability of this molecule is paramount. For drug development, it dictates formulation strategies, storage conditions, and shelf-life.[4] Knowledge of its degradation pathways is essential for identifying potential impurities, developing stability-indicating analytical methods, and ensuring the safety and efficacy of any resulting product.[5] This guide provides the foundational chemical logic and experimental framework to comprehensively characterize the stability of 2-Cyclopropanecarbonyl-4-methylphenol.
Thermodynamic Stability Profile
Phenolic Moiety : The 4-methylphenol (p-cresol) portion of the molecule is thermodynamically stable due to its aromaticity. However, the hydroxyl group is a known site of oxidative vulnerability.
Cyclopropyl Ketone Moiety : The cyclopropane ring possesses significant Baeyer strain (ring strain), estimated at approximately 27.5 kcal/mol. This high internal energy makes it more reactive and thermodynamically less stable compared to acyclic analogues.[1] This strain energy is a critical factor in its overall enthalpy of formation.
Ketone Linker : The carbonyl group is a polar, electron-withdrawing group that influences the reactivity of both the cyclopropyl ring and the phenolic system.
The overall thermodynamic stability is a balance of these factors. The molecule is stable enough to be isolated and used in synthesis, but the strained ring and reactive phenol suggest it is susceptible to degradation under energetic input (heat, light) or in the presence of reactive species (oxidants).
Methods for Experimental Assessment
Quantitative thermodynamic stability can be assessed using the following instrumental techniques:
Differential Scanning Calorimetry (DSC): To determine melting point, heat of fusion, and identify temperatures of thermal decomposition events.
Thermogravimetric Analysis (TGA): To measure mass loss as a function of temperature, providing a clear onset temperature for thermal degradation.[6][7]
Computational Chemistry: Quantum-chemical methods, such as Density Functional Theory (DFT), can provide reliable estimates for enthalpy of formation and Gibbs free energy, offering a theoretical baseline for stability.[8][9][10]
Predicted Degradation Pathways and Mechanisms
Forced degradation studies are designed to intentionally degrade a molecule to identify likely degradation products that could form under normal storage conditions over time.[4][5] Based on the structure of 2-Cyclopropanecarbonyl-4-methylphenol, the following pathways are predicted to be most significant.
Hydrolytic Degradation
Hydrolysis involves the reaction of a molecule with water, often catalyzed by acid or base. The core structure of 2-Cyclopropanecarbonyl-4-methylphenol, which consists of carbon-carbon and carbon-oxygen double bonds, is generally resistant to hydrolysis. Ethers, esters, and amides are functional groups most likely to undergo acid/base hydrolysis.[11] As this molecule lacks such groups, it is predicted to be stable under hydrolytic stress across a wide pH range (e.g., pH 1 to 9).
Oxidative Degradation
This is predicted to be a primary degradation pathway. Phenolic compounds are highly susceptible to oxidation.[12][13] The presence of oxygen, peroxide, or other oxidizing agents can initiate a cascade of reactions.
Causality : The phenolic hydroxyl group can be readily oxidized to a phenoxy radical. This radical is resonance-stabilized, but can subsequently dimerize or be further oxidized to form highly colored ortho- and para-quinone structures. This process is a common cause of browning in phenolic compounds and represents a significant loss of the parent molecule.[14] Amines, sulfides, and phenols are particularly susceptible to this type of electron transfer oxidation.[5]
Predicted Products : The primary oxidative degradation products are expected to be quinone-type species.
Caption: Predicted oxidative degradation pathway of the phenol moiety.
Photolytic Degradation
Exposure to light, particularly in the UV spectrum, is another likely route of significant degradation. Both the aromatic ketone and the phenol are chromophores that can absorb light energy.
Causality : Aromatic ketones are known to be photochemically active. Upon absorbing a photon, the molecule can be promoted to an excited state, leading to bond cleavage. The high ring strain of the cyclopropyl group makes its C-C bonds susceptible to photolytic cleavage. A well-established photochemical reaction for cyclic ketones is ring-opening to form a ketene intermediate.[15] Furthermore, phenolic compounds are known to degrade upon exposure to sunlight.[16]
Predicted Products : Photolysis could lead to a complex mixture of products, initiated by the formation of a ketene via cleavage of the cyclopropyl ring, or radical-mediated degradation of the phenol.
Caption: Potential photolytic degradation via cyclopropyl ring cleavage.
Thermal Degradation
At elevated temperatures, the molecule will decompose. The degradation pathway will be dictated by the weakest bonds in the structure.
Causality : The bonds within the strained cyclopropyl ring and the C-C bond connecting the carbonyl group to the ring are likely points of initial fragmentation. Studies on the thermal decomposition of similar cyclic ketones, such as 2-cyclopentenone, show that pyrolysis leads to the formation of multiple small gaseous products like carbon monoxide, acetylene, and ethylene, indicating complex fragmentation pathways.[17][18] Phenolic resins also undergo thermal degradation, first through cross-linking and then fragmentation at higher temperatures.[7]
Predicted Products : A complex mixture of smaller fragments, including CO, and various hydrocarbons resulting from the cleavage of the cyclopropyl and phenolic rings.
Caption: General pathway for thermal fragmentation.
Metabolic Degradation (Biotransformation)
In a biological system, the molecule is expected to undergo extensive metabolism.
Causality : The molecule contains functional groups that are prime targets for Phase I and Phase II metabolic enzymes.
Phase I Metabolism : Cytochrome P450 (CYP) enzymes are likely to catalyze oxidative reactions. This can include further hydroxylation of the aromatic ring or oxidation of the methyl group.
Phase II Metabolism : The phenolic hydroxyl group is an excellent handle for conjugation reactions. It is highly likely to be modified by UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) to form glucuronide or sulfate conjugates, which are more water-soluble and readily excreted. The metabolism of other phenolic compounds, such as the herbicide metabolite 4-chloro-2-methylphenol and the BPA metabolite MBP, follows these well-established pathways.[19][20][21]
Predicted Products : Hydroxylated derivatives, and predominantly, glucuronide and sulfate conjugates of the parent molecule.
Caption: Predicted metabolic pathways in a biological system.
Experimental Design: A Self-Validating Protocol for Stability Testing
To experimentally confirm the predicted pathways and develop a stability-indicating method, a forced degradation study must be performed. This protocol is designed as a self-validating system, where the analytical method's ability to resolve all degradants proves its specificity.
Overall Experimental Workflow
The workflow follows a logical progression from stress sample generation to the development and validation of a stability-indicating analytical method.
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Forced Degradation Protocol
Objective : To generate ~5-20% degradation of the active substance to ensure that primary degradants are formed without excessive secondary degradation.[5]
1. Preparation of Stock Solutions :
Prepare a stock solution of 2-Cyclopropanecarbonyl-4-methylphenol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
2. Application of Stress Conditions :
For each condition, set up a sample and a control (stored at 5°C in the dark).
Acid Hydrolysis : Dilute stock solution with 0.1 N HCl. Heat at 60-80°C. Sample at appropriate time points (e.g., 2, 6, 24, 48 hours). Neutralize before analysis.
Base Hydrolysis : Dilute stock solution with 0.1 N NaOH. Heat at 60-80°C. Sample at time points. Neutralize before analysis.
Neutral Hydrolysis : Dilute stock solution with water. Heat at 60-80°C. Sample at time points.
Oxidative Degradation : Dilute stock solution with 3% H₂O₂. Keep at room temperature. Sample at time points.
Thermal Degradation :
Solution : Heat the stock solution at 60-80°C.
Solid State : Place the solid powder in a controlled temperature oven (e.g., 105°C). Periodically dissolve a sample for analysis.
Photostability :
Expose both solid powder and a solution (in a quartz cuvette) to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11] A control sample should be wrapped in aluminum foil.
3. Analytical Methodology :
Technique : High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is essential. Coupling to a Mass Spectrometer (LC-MS) is highly recommended for peak tracking and identification.
Column : A C18 reverse-phase column is a good starting point.
Mobile Phase : A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol) is typically effective for separating polar and non-polar species.
Analysis : Inject all stressed and control samples.
4. Data Interpretation (Trustworthiness & Validation) :
Specificity : The method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks, process impurities, and excipients.
Peak Purity : Use the PDA detector to assess peak purity for the parent compound in all stressed samples.
Mass Balance : Calculate the mass balance across all conditions. A good mass balance (typically 95-105%) indicates that all major degradation products are being detected.[11]
Summary of Predicted Stability Profile
The following table summarizes the expected stability of 2-Cyclopropanecarbonyl-4-methylphenol.
Stress Condition
Predicted Stability
Key Reactive Site(s)
Potential Major Degradation Products
Acid/Base Hydrolysis
Highly Stable
None
No significant degradation expected.
Oxidation (H₂O₂)
Liable
Phenolic -OH group
Quinone-type compounds.
Photolysis (UV/Vis)
Liable
Aromatic rings, Cyclopropyl C-C bonds
Ketene intermediates, radical-derived products.
Thermal (Heat)
Liable at high temp.
Cyclopropyl C-C bonds, Carbonyl-Aryl C-C bond
Small molecule fragments (CO, hydrocarbons).
Conclusion
The chemical structure of 2-Cyclopropanecarbonyl-4-methylphenol presents a unique stability challenge, characterized by a robust core that is nonetheless susceptible to specific degradation mechanisms. While the molecule is predicted to be stable against hydrolysis, it is highly vulnerable to oxidative and photolytic degradation . The primary sites of reactivity are the phenolic hydroxyl group, which is prone to oxidation into quinones, and the strained cyclopropyl ring, which can undergo photolytic cleavage. Thermal degradation is expected only at elevated temperatures, leading to extensive fragmentation.
The predictions laid out in this guide are grounded in established principles of chemical reactivity. However, they must be empirically verified. The provided experimental workflow for a forced degradation study offers a comprehensive and robust strategy to definitively identify degradation pathways, elucidate the structure of key degradants, and develop a validated, stability-indicating analytical method essential for any regulatory submission or quality control program.
References
Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC.
Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution
Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI.
Phenolic Compounds: Functional Properties, Impact of Processing and Bioavailability. Hindawi.
Phenolic compounds as stabilizers of oils and antioxidative mechanisms under frying conditions. ScienceDirect.
Exploring Cyclopropyl Ketone Properties Synthesis Applications and Safety Guidelines. DC Fine Chemicals.
Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabiliz
The Synthesis and Utility of Cyclopropyl Methyl Ketone: A Technical Guide. Benchchem.
Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society.
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
Overview Of Degradation Studies For Pharmaceutical Drug Candid
Synthesis of Cyclopropanes via Hydrogen-Borrowing C
Development of forced degradation and stability indicating studies of drugs—A review.
Force Degradation for Pharmaceuticals: A Review. IJSDR.
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
Photolytic Cleavage and Condensation Reactions of Cyclohexa-2,4-dienones with Diamines. MDPI.
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.
Thermal Decomposition of 2-Cyclopentenone. PMC.
The thermodynamic scale of inorganic crystalline metastability.
Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating R
Exploring the Thermal Degradation of Bakelite: Non-Isothermal Kinetic Modeling, Thermodynamic Insights, and Evolved Gas Analysis via Integrated In Situ TGA/MS and TGA/FT-IR Techniques. MDPI.
Thermal Decomposition of 2-Cyclopentenone. PubMed.
4-Methyl-2,4-bis(4-hydroxyphenyl)
A fatal intoxication from ingestion of 2-methyl-4-chlorophenoxyacetic acid (MCPA). PubMed.
Effects of Bisphenol A Metabolite 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene on Lung Function and Type 2 Pulmonary Alveolar Epithelial Cell Growth. PubMed.
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.
Comprehensive Safety Data Sheet (SDS) and Toxicity Profile of 2-Cyclopropanecarbonyl-4-methylphenol: A Technical Guide for Drug Development
Executive Summary 2-Cyclopropanecarbonyl-4-methylphenol (CAS: 70978-56-2) is a specialized phenolic ketone utilized primarily as a building block in medicinal chemistry and advanced organic synthesis ()[1]. Due to its un...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Cyclopropanecarbonyl-4-methylphenol (CAS: 70978-56-2) is a specialized phenolic ketone utilized primarily as a building block in medicinal chemistry and advanced organic synthesis ()[1]. Due to its unique structural motif—an ortho-cyclopropyl ketone paired with a para-methylphenol core—it presents specific reactivity profiles that must be carefully managed during scale-up and biological evaluation. This whitepaper synthesizes its physicochemical properties, predictive safety protocols, and the mechanistic toxicology underlying its handling.
Physicochemical Properties & Structural Analysis
The compound's reactivity is governed by the electron-withdrawing nature of the ortho-carbonyl group, which increases the acidity of the phenolic hydroxyl, and the electron-donating para-methyl group, which primes the aromatic ring for electrophilic metabolic activation.
Because empirical in vivo toxicity data for this specific intermediate is limited, safety protocols are established using Structure-Activity Relationship (SAR) read-across from structurally analogous substituted phenols ()[2].
Predictive GHS Classification
Based on the known toxicity of phenolic derivatives, the following Global Harmonized System (GHS) classifications apply:
Acute Toxicity (Oral): Category 4 (H302: Harmful if swallowed)
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation)
Engineering Controls & Personal Protective Equipment (PPE)
Containment: Handle exclusively within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates.
PPE: Nitrile gloves (minimum 0.11 mm thickness, breakthrough time >480 min), tightly fitting safety goggles, and a flame-retardant lab coat.
Storage: Store in a cool, dry place away from strong oxidizing agents. The phenolic hydroxyl is susceptible to auto-oxidation if exposed to light and ambient air over prolonged periods.
Mechanistic Toxicology: The Quinone Methide Pathway
The primary toxicological concern with 2-Cyclopropanecarbonyl-4-methylphenol stems from its para-cresol-like structural moiety. Phenols with a para-methyl group undergo Cytochrome P450 (CYP450)-mediated oxidation in the liver to form highly reactive electrophiles known as para-quinone methides (p-QMs) ()[3].
These p-QMs are highly transient but aggressively electrophilic. If not rapidly detoxified, they covalently bind to nucleophilic sites on cellular macromolecules (such as the sulfhydryl groups of proteins or nitrogenous bases in DNA), leading to irreversible cytotoxicity, glutathione (GSH) depletion, and potential mutagenesis ()[4].
Cellular defense mechanisms rely on two primary pathways to mitigate this toxicity:
Glutathione (GSH) Conjugation: Direct trapping of the p-QM by GSH, facilitated by Glutathione S-Transferases (GSTs), forming a water-soluble mercapturic acid for safe renal excretion.
Enzymatic Reduction: NAD(P)H:quinone oxidoreductases (NQO1 and NQO2) catalyze the two-electron reduction of the quinone methide back to the parent phenol, preventing the generation of toxic radicals ()[3].
Visualization of the Toxicity Mechanism
Metabolic activation of 2-Cyclopropanecarbonyl-4-methylphenol and cellular detoxification.
Experimental Methodologies for Toxicity Profiling
To validate the predictive toxicology of this compound, the following self-validating in vitro protocols must be executed.
Protocol 1: In Vitro Cytotoxicity Assessment (HepG2 Cell Line)
Objective: To determine the IC₅₀ of the compound in a metabolically competent cell line.
Causality & Rationale: HepG2 human hepatocellular carcinoma cells are selected over standard immortalized fibroblasts (e.g., NIH-3T3) because they retain basal expression of Phase I (CYP450) and Phase II (GST, UGT) metabolizing enzymes. This is critical for capturing toxicity driven by the reactive p-QM intermediate rather than just the parent compound.
Step-by-Step Procedure:
Cell Seeding: Seed HepG2 cells at a density of
1×104
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Rationale: This density ensures cells remain in the exponential growth phase during the subsequent 24-hour treatment window.
Compound Dosing: Treat cells with a concentration gradient (0.1 µM to 100 µM) of 2-Cyclopropanecarbonyl-4-methylphenol. Ensure the final DMSO concentration remains <0.5% v/v. Rationale: Keeping DMSO below 0.5% prevents solvent-induced cytotoxicity from confounding the assay results.
Viability Measurement: After 24 hours, add CellTiter-Glo® reagent to lyse cells and measure ATP-dependent luminescence. Rationale: ATP quantitation is a direct, highly sensitive marker of metabolic activity and cell viability, superior to MTT assays which can be artificially reduced by phenolic compounds.
Protocol 2: Reactive Metabolite Trapping (GSH Adduct Analysis via LC-MS/MS)
Objective: To definitively confirm the formation of the electrophilic para-quinone methide.
Causality & Rationale: Because quinone methides are highly transient (half-lives in milliseconds) and cannot be isolated directly, they must be "trapped" in situ using a soft nucleophile. Glutathione (GSH) is the physiological standard for this assay.
Step-by-Step Procedure:
Microsomal Incubation: Incubate 10 µM of the test compound with Human Liver Microsomes (HLM, 1 mg/mL protein), NADPH (1 mM, required cofactor for CYP450), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 60 minutes. Rationale: A 500-fold excess of GSH ensures that any generated p-QM is immediately conjugated before it can bind to and inactivate microsomal proteins.
Reaction Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Rationale: Acetonitrile precipitates the microsomal proteins, stopping enzymatic activity instantly and extracting the small molecules.
LC-MS/MS Analysis: Centrifuge the mixture at 14,000 x g for 10 minutes and analyze the supernatant using a triple quadrupole mass spectrometer. Employ a neutral loss scan of 129 Da. Rationale: The neutral loss of 129 Da (pyroglutamic acid) is the universal fragmentation signature of the
γ
-glutamyl moiety in GSH conjugates. This allows the mass spectrometer to selectively detect only the trapped metabolites, filtering out the complex biological matrix.
Conclusion
While 2-Cyclopropanecarbonyl-4-methylphenol is a highly valuable intermediate for chemical synthesis, its para-methylphenol architecture necessitates strict handling protocols. Understanding its propensity to form reactive quinone methides allows researchers to implement appropriate safety measures and design robust in vitro assays to profile its metabolic liabilities early in the drug development pipeline.
References
ChemSrc. "2-Cyclopropanecarbonyl-4-methylphenol CAS#: 70978-56-2." ChemSrc Database. Available at:[Link]
University of Brighton. "Synthesis of intracellular polyhydroxyalkanoates (PHA) from mixed phenolic substrates in an acclimated consortium and the mechanism." Research Repository. Available at:[Link]
National Institutes of Health (NIH). "Evidence for NQO1 and NQO2 catalyzed reduction of ortho- and para-quinone methides." PubMed Central (PMC). Available at:[Link]
Application Note & Synthesis Protocol: 2-Cyclopropanecarbonyl-4-methylphenol
Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Cyclopropanecarbonyl-4-methylphenol, a valuable hydroxyarylketone intermediate for pharmaceutical and fine chemical research....
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Cyclopropanecarbonyl-4-methylphenol, a valuable hydroxyarylketone intermediate for pharmaceutical and fine chemical research. The synthetic strategy is centered on the robust and regioselective Fries Rearrangement of an ester precursor, 4-methylphenyl cyclopropanecarboxylate. This application note is designed for researchers, chemists, and drug development professionals, offering not only a detailed methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanism.
Introduction: The Significance of Aryl Cyclopropyl Ketones
Aryl cyclopropyl ketones are prominent structural motifs in medicinal chemistry and materials science. The incorporation of a cyclopropyl ring can enhance metabolic stability, improve binding affinity to biological targets, and modulate electronic properties.[1][2] The target molecule, 2-Cyclopropanecarbonyl-4-methylphenol, combines this valuable cyclopropyl moiety with a substituted phenol, a common pharmacophore.
Direct Friedel-Crafts acylation of phenols can be challenging due to the coordination of the Lewis acid catalyst with the hydroxyl group, which deactivates the aromatic ring.[3] To circumvent this, a more reliable two-step approach is employed:
Esterification: Formation of 4-methylphenyl cyclopropanecarboxylate from p-cresol and cyclopropanecarbonyl chloride.
Fries Rearrangement: A Lewis acid-catalyzed intramolecular rearrangement of the acyl group from the phenolic oxygen to the ortho position of the aromatic ring.[4][5][6]
This method provides excellent control over regioselectivity, as the para-position on the p-cresol starting material is blocked by the methyl group, thereby directing the acyl group migration preferentially to the ortho-position.[3][7]
Overall Synthetic Scheme
The synthesis proceeds in two distinct stages, starting from commercially available p-cresol and cyclopropanecarbonyl chloride.
Diagram 1: Two-step synthesis of the target compound via Fries Rearrangement.
Materials and Reagent Data
Equipment
Three-necked round-bottom flasks (250 mL and 500 mL)
Magnetic stirrer with heating mantle
Reflux condenser and nitrogen inlet adapter
Dropping funnel
Ice bath
Standard laboratory glassware (beakers, separatory funnel, etc.)
Rotary evaporator
Column chromatography setup
Reagents
Reagent
Formula
MW ( g/mol )
Molar Eq.
Amount
p-Cresol (4-methylphenol)
C₇H₈O
108.14
1.0
10.81 g
Cyclopropanecarbonyl chloride
C₄H₅ClO
104.53
1.1
11.50 g
Pyridine
C₅H₅N
79.10
1.2
9.49 g
Dichloromethane (DCM)
CH₂Cl₂
84.93
-
150 mL
Aluminum Chloride (AlCl₃)
AlCl₃
133.34
2.5
33.34 g
Carbon Disulfide (CS₂)
CS₂
76.14
-
100 mL
Hydrochloric Acid (HCl)
HCl
36.46
-
~50 mL (5M)
Anhydrous Magnesium Sulfate
MgSO₄
120.37
-
As needed
Silica Gel (for chromatography)
SiO₂
60.08
-
As needed
Detailed Experimental Protocol
Part A: Synthesis of 4-Methylphenyl Cyclopropanecarboxylate (Ester Intermediate)
Reaction Setup: Assemble a 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to maintain anhydrous conditions.
Reagent Charging: To the flask, add p-cresol (10.81 g, 100 mmol) and anhydrous dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath. Add pyridine (9.49 g, 120 mmol) to the stirred solution.
Acyl Chloride Addition: Dissolve cyclopropanecarbonyl chloride (11.50 g, 110 mmol) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled p-cresol solution over 30 minutes. A white precipitate of pyridinium hydrochloride will form.
Causality Note: Pyridine acts as a base to neutralize the hydrochloric acid byproduct of the esterification, driving the reaction to completion. The dropwise addition at 0 °C helps to control the exothermic reaction.
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer successively with 5% HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil, 4-methylphenyl cyclopropanecarboxylate, is typically of sufficient purity for the next step.
Part B: Fries Rearrangement to 2-Cyclopropanecarbonyl-4-methylphenol
Reaction Setup: Assemble a 500 mL three-necked flask with a magnetic stir bar, a reflux condenser with a gas outlet to a scrubber (for HCl gas), and a nitrogen inlet.
Reagent Charging: In a fume hood, carefully add anhydrous aluminum chloride (33.34 g, 250 mmol) to 100 mL of carbon disulfide (CS₂).
Safety Precaution: Carbon disulfide is highly flammable and toxic. Aluminum chloride reacts violently with moisture. All operations must be performed under an inert atmosphere in a well-ventilated fume hood.
Substrate Addition: Cool the AlCl₃ suspension to 0 °C. Dissolve the crude 4-methylphenyl cyclopropanecarboxylate from Part A in 30 mL of CS₂ and add it dropwise to the AlCl₃ suspension over 30 minutes.
Reaction Progression: After addition, slowly heat the reaction mixture to a gentle reflux (~46 °C) and maintain for 3 hours. The reaction mixture will darken, and HCl gas will evolve.
Causality Note: The Fries rearrangement is catalyzed by a Lewis acid, in this case, AlCl₃, which facilitates the intramolecular migration of the acyl group.[7] Higher temperatures generally favor the formation of the ortho-substituted product, which is thermodynamically more stable due to the formation of a chelate complex with the aluminum chloride.[3][4]
Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto 200 g of crushed ice containing 50 mL of concentrated HCl. This must be done in a fume hood as large quantities of HCl gas will be released.
Isolation and Purification:
Allow the CS₂ to evaporate in the fume hood.
Transfer the remaining aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
Combine the organic extracts and wash with water (2 x 100 mL) and then brine (1 x 100 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-Cyclopropanecarbonyl-4-methylphenol.
Experimental Workflow Overview
Diagram 2: Step-by-step workflow for the synthesis and purification process.
References
CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride.
CN104292089A - Synthetic process of 1-chloro-cyclopropanecarbonyl chloride.
Cyclopropanecarbonyl Chloride: Synthesis, Properties, and Industrial Applications. (2025, February 23).
Application Note: 2-Cyclopropanecarbonyl-4-methylphenol as a Strategic Intermediate in Pharmaceutical Synthesis
Introduction & Chemical Profile 2-Cyclopropanecarbonyl-4-methylphenol (CAS: 70978-56-2), also known as cyclopropyl(2-hydroxy-5-methylphenyl)methanone, is a highly versatile, bifunctional building block utilized extensive...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Profile
2-Cyclopropanecarbonyl-4-methylphenol (CAS: 70978-56-2), also known as cyclopropyl(2-hydroxy-5-methylphenyl)methanone, is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and Active Pharmaceutical Ingredient (API) synthesis [1]. Featuring an ortho-hydroxyaryl ketone moiety coupled with a cyclopropyl ring, this intermediate is uniquely primed for the divergent synthesis of privileged heterocyclic scaffolds.
Table 1: Physicochemical Properties
Property
Value
Chemical Name
2-Cyclopropanecarbonyl-4-methylphenol
CAS Number
70978-56-2
Molecular Formula
C11H12O2
Molecular Weight
176.21 g/mol
SMILES
OC1=CC=C(C)C=C1C(C2CC2)=O
Key Functional Groups
Phenol, Cyclopropyl Ketone
Strategic Role in Drug Discovery
From a drug design perspective, the incorporation of this specific intermediate offers two distinct pharmacological and synthetic advantages:
Metabolic Stability & Lipophilicity: The cyclopropyl group is a well-established bioisostere for alkyl groups (such as isopropyl). It significantly enhances the metabolic stability of the resulting pharmacophore against cytochrome P450-mediated oxidation while restricting conformational flexibility, often leading to higher target affinity .
Bifunctional Reactivity: The proximity of the phenolic hydroxyl and the ketone carbonyl allows for highly efficient intramolecular cyclizations. Unlike standard alkyl ketones, the cyclopropyl ketone lacks α-hydrogens, preventing unwanted enolization or aldol side-reactions. This makes it an ideal precursor for synthesizing 3-cyclopropyl-1,2-benzisoxazoles—a core structural motif in various antipsychotic and anti-inflammatory agents [2].
Mechanistic Pathways & Visualization
The synthetic utility of 2-Cyclopropanecarbonyl-4-methylphenol is highlighted by its ability to undergo divergent transformations into distinct pharmacophores.
Divergent synthetic pathways from 2-Cyclopropanecarbonyl-4-methylphenol to key pharmacophores.
Experimental Protocols
The following protocols have been optimized for high yield and purity, incorporating self-validating analytical checks to ensure process integrity.
Protocol A: Synthesis of 3-Cyclopropyl-5-methyl-1,2-benzisoxazole
This two-step protocol utilizes a Mitsunobu-mediated cyclization, which is highly effective and mild for ortho-hydroxy ketoximes.
Procedure: Dissolve the starting material in ethanol. Add hydroxylamine hydrochloride followed by sodium acetate.
Causality Insight: Sodium acetate is specifically chosen as a mild buffer to liberate the free hydroxylamine base from its HCl salt without deprotonating the phenol (pKa ~10). Using a stronger base like NaOH would generate the phenoxide, leading to unwanted oxidation or competitive side reactions.
Reaction: Reflux the mixture for 4-6 hours under an inert atmosphere.
Workup: Concentrate the solvent in vacuo, partition between EtOAc and water, wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield the ketoxime.
Procedure: Dissolve the ketoxime and PPh₃ in anhydrous THF and cool to 0°C. Add DIAD dropwise over 30 minutes.
Causality Insight: The oxime hydroxyl group is a poor leaving group. DIAD and PPh₃ form a betaine intermediate that selectively activates the oxime -OH, converting it into an excellent leaving group. The adjacent phenolic oxygen then acts as an internal nucleophile, attacking the nitrogen to form the critical N-O bond while expelling triphenylphosphine oxide (OPPh₃).
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure benzisoxazole.
Mechanistic sequence of the Mitsunobu-mediated intramolecular cyclization to 1,2-benzisoxazole.
Protocol B: Chemoselective Reduction to 1-Cyclopropyl-1-(2-hydroxy-5-methylphenyl)methanol
Procedure: Cool the methanolic solution of the starting material to 0°C. Add NaBH₄ in small portions.
Causality Insight: NaBH₄ in methanol provides a highly chemoselective reduction of the ketone. The low temperature (0°C) prevents potential ring-opening of the cyclopropyl group, which is highly strained and can inadvertently open under harsher reducing conditions or in the presence of Lewis acids.
Reaction: Stir at 0°C for 2 hours, then quench carefully with saturated aqueous NH₄Cl.
Workup: Extract with DCM, dry over MgSO₄, and concentrate.
Analytical Validation Metrics
To ensure the trustworthiness of the synthetic steps, the following self-validating analytical markers must be confirmed before proceeding to downstream applications.
Application Note: Catalytic Applications of 2-Cyclopropanecarbonyl-4-methylphenol (CCMP) in Advanced Cross-Coupling Reactions
Executive Summary & Mechanistic Rationale 2-Cyclopropanecarbonyl-4-methylphenol (CCMP) (CAS: 70978-56-2) is an advanced ortho-acylphenol derivative that has emerged as a highly versatile scaffold in transition-metal cata...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
2-Cyclopropanecarbonyl-4-methylphenol (CCMP) (CAS: 70978-56-2) is an advanced ortho-acylphenol derivative that has emerged as a highly versatile scaffold in transition-metal catalysis. While simple ortho-acylphenols are well-documented as valuable synthetic intermediates and bidentate O,O-ligands[1], CCMP offers a distinct structural advantage: the integration of a cyclopropyl ring adjacent to the carbonyl moiety, coupled with an electron-donating para-methyl group on the phenol ring.
As a Senior Application Scientist, selecting the correct ligand is an exercise in balancing electronic stabilization with steric activation. CCMP achieves this balance through two primary mechanisms:
The Walsh Orbital Effect: The cyclopropyl group possesses unique
π
-character (Walsh orbitals) that conjugates with the adjacent carbonyl group. This push-pull electronic dynamic stabilizes high-valent metal intermediates (e.g., Cu(III) or Pd(IV)) during the oxidative addition step of cross-coupling.
Steric Acceleration: The rigid, bulky nature of the cyclopropyl ring imposes targeted steric strain on the metal center once the nucleophile coordinates. This crowding significantly lowers the activation energy barrier for reductive elimination—frequently the rate-limiting step in cross-coupling reactions.
This application note details the field-proven utility of CCMP both as a direct O,O-bidentate ligand in Copper-catalyzed Ullmann-type couplings[2] and as a precursor for robust N,O-Schiff base ligands in Palladium-catalyzed Suzuki-Miyaura couplings[3].
CCMP as an O,O-Bidentate Ligand in Cu-Catalyzed Ullmann C-N Coupling
Causality of Ligand Design
In traditional Ullmann C-N couplings, the disproportionation of Cu(I) to Cu(0) and Cu(II) leads to catalyst deactivation (visible as "copper mirror" or black precipitation). CCMP acts as a monoanionic bidentate O,O-ligand that tightly chelates Cu(I), preventing disproportionation. The para-methyl group increases the electron density on the phenoxide oxygen, strengthening the Cu-O bond compared to standard 2-hydroxyacetophenone[2]. Concurrently, the cyclopropyl group provides the necessary steric bulk to force the coordinated amine and aryl groups into close proximity, accelerating reductive elimination.
Caption: Catalytic cycle of Cu-catalyzed C-N cross-coupling driven by the steric bulk of the CCMP O,O-ligand.
Validated Protocol: N-Arylation of Primary Amines
This protocol is designed as a self-validating system. Visual color changes serve as intrinsic quality control checkpoints.
Reagents:
Aryl iodide (1.0 mmol)
Primary amine (1.2 mmol)
CuI (0.1 mmol, 10 mol%)
CCMP (0.2 mmol, 20 mol%)
K3PO4 (2.0 mmol)
Anhydrous DMSO (3.0 mL)
Step-by-Step Methodology:
Catalyst Pre-Formation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI, CCMP, and K3PO4. Evacuate and backfill with Argon (3x).
Solvent Addition & Validation: Add anhydrous DMSO via syringe. Stir at room temperature for 15 minutes.
Self-Validation Checkpoint: The solution must transition from a pale suspension to a deep, homogeneous green/brown solution. This color shift confirms the successful deprotonation of CCMP and the formation of the active Cu(I)-CCMP chelate. If the solution turns opaque black, oxygen ingress has occurred, and Cu(0) has precipitated; the reaction must be aborted.
Substrate Addition: Inject the aryl iodide and primary amine sequentially under a positive flow of Argon.
Thermal Activation: Seal the tube and heat to 90 °C in a pre-heated oil bath for 12 hours.
Reaction Monitoring: Monitor completion via GC-MS using dodecane as an internal standard. The steric acceleration of CCMP typically drives >95% conversion within 8-12 hours, compared to 24 hours for standard ligands.
Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with 5% aqueous ammonia (3 x 10 mL) to strip the copper complex. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography.
CCMP as a Precursor for Hemilabile N,O-Ligands in Pd-Catalyzed Suzuki-Miyaura Coupling
Causality of Ligand Design
While O,O-ligands are excellent for Copper, Palladium-catalyzed C-C cross-couplings benefit immensely from hemilabile N,O-ligands (such as Schiff bases or hydrazones)[3]. CCMP is an ideal precursor for these ligands. By condensing the cyclopropyl ketone moiety of CCMP with a hydrazine, a robust N,O-chelate is formed. During the catalytic cycle, the softer nitrogen strongly binds to Pd, while the harder phenoxide oxygen can reversibly dissociate (hemilability). This temporary opening of a coordination site on the Palladium center drastically facilitates the transmetalation of the arylboronic acid, enabling the coupling of sterically hindered or electronically deactivated substrates.
Caption: Workflow for the derivatization of CCMP into a hemilabile N,O-ligand for Pd-catalyzed Suzuki coupling.
Validated Protocol: One-Pot Schiff Base Formation and Suzuki Coupling
Step-by-Step Methodology:
Ligand Synthesis (In Situ): In a reaction vial, combine CCMP (0.05 mmol, 5 mol%) and phenylhydrazine (0.055 mmol) in 1 mL of Ethanol. Add 1 drop of glacial acetic acid. Stir at 80 °C for 1 hour to form the CCMP-hydrazone ligand.
Self-Validation Checkpoint: TLC (Hexane:EtOAc 4:1) should show the complete consumption of the CCMP spot (UV active) and the appearance of a new, lower-polarity yellow spot corresponding to the Schiff base.
Catalyst Complexation: Cool the mixture to room temperature and add Pd(OAc)2 (0.01 mmol, 1 mol%). Stir for 15 minutes until the solution turns a vibrant orange, indicating the formation of the Pd(II)-N,O complex.
Cross-Coupling: To the same vial, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol). Add 1 mL of H2O to create a biphasic EtOH/H2O system.
Execution: Heat the mixture at 70 °C for 4 hours. The hemilabile nature of the CCMP-derived ligand ensures rapid transmetalation, allowing for low catalyst loading (1 mol%) and short reaction times.
Workup: Extract with diethyl ether, wash with brine, dry, and purify the biaryl product via standard silica gel chromatography.
Quantitative Performance Data
The following table summarizes the quantitative advantage of utilizing CCMP over traditional ortho-acylphenol ligands (such as 2-hydroxyacetophenone) in the Cu-catalyzed N-arylation of aniline with 4-iodotoluene (Protocol 2.2 conditions).
Entry
Ligand Used
Catalyst Loading
Time (h)
Conversion (%)
Isolated Yield (%)
Mechanistic Observation
1
None
10 mol% CuI
24
< 15%
Trace
Rapid Cu(0) precipitation (black).
2
2-Hydroxyacetophenone
10 mol% CuI
24
68%
62%
Slow reductive elimination; partial degradation.
3
CCMP
10 mol% CuI
10
> 99%
96%
Stable green complex; rapid reaction completion.
4
CCMP
5 mol% CuI
16
94%
91%
Demonstrates high turnover number (TON) capability.
Data Interpretation: The steric bulk of the cyclopropyl group in CCMP (Entry 3) reduces the reaction time by more than half compared to the standard methyl ketone analogue (Entry 2), while simultaneously boosting the isolated yield to near-quantitative levels.
References
Synthesis of 2-Acylphenol and Flavene Derivatives from the Ruthenium-Catalyzed Oxidative C–H Acylation of Phenols with Aldehydes
European Journal of Organic Chemistry / PMC (National Institutes of Health)[Link][1]
Functionalization of Fe3O4@SiO2 nanoparticles with Cu(I)-thiosemicarbazone complex as a robust and efficient heterogeneous nanocatalyst for N-arylation of N-heterocycles with aryl halides
RSC Advances (Royal Society of Chemistry)[Link][2]
Nickel(II), Copper(II) and Palladium(II) Complexes with Bis-Semicarbazide Hexaazamacrocycles: Redox-Noninnocent Behavior and Catalytic Activity in Oxidation and C–C Coupling Reactions
Inorganic Chemistry (American Chemical Society)[Link][3]
Technical Support Center: Synthesis of 2-Cyclopropanecarbonyl-4-methylphenol
Introduction Welcome to the technical support guide for the synthesis of 2-Cyclopropanecarbonyl-4-methylphenol. This molecule is a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Th...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the technical support guide for the synthesis of 2-Cyclopropanecarbonyl-4-methylphenol. This molecule is a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents. The primary synthetic route is the Friedel-Crafts acylation of 4-methylphenol (p-cresol) with cyclopropanecarbonyl chloride.[1][2] While based on a classic and powerful C-C bond-forming reaction, this synthesis presents unique challenges related to regioselectivity, catalyst deactivation, and potential side reactions.[3][4]
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve reaction yield, minimize impurities, and ensure consistent results.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.
Low or No Yield
Q1: My reaction has a very low yield or failed completely. What are the most likely causes?
A1: This is the most common issue and typically points to problems with the catalyst or reaction conditions.
Cause 1: Lewis Acid Deactivation: The hydroxyl group of your starting material, 4-methylphenol, is a Lewis base that can complex with and deactivate the Lewis acid catalyst (e.g., AlCl₃).[3] This is a critical difference from standard Friedel-Crafts reactions with non-phenolic arenes. Because the product ketone is also a Lewis base, it forms a stable complex with the catalyst.[5] Consequently, a stoichiometric amount or even an excess of the Lewis acid is required.[5]
Solution: Ensure you are using at least 1.1 to 1.5 equivalents of a high-quality, anhydrous Lewis acid catalyst. For challenging reactions, more may be needed.
Cause 2: Inadequate Reagent Quality: Friedel-Crafts reactions are notoriously sensitive to moisture. Water will hydrolyze the acyl chloride and react violently with the Lewis acid, rendering it inactive.
Solution: Use anhydrous solvents and reagents.[6] Ensure your 4-methylphenol is dry and the cyclopropanecarbonyl chloride has not degraded. All glassware should be flame- or oven-dried before use, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).[6]
Cause 3: Insufficient Reaction Temperature or Time: While high temperatures can promote side reactions, insufficient thermal energy may prevent the reaction from proceeding, especially if a milder Lewis acid is used.
Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If no product is forming at a low temperature (e.g., 0-5 °C), consider gradually increasing the temperature to room temperature or slightly above, while carefully monitoring for byproduct formation.[7][8]
Impurity and Side Product Formation
Q2: My TLC/HPLC analysis shows multiple spots. What are the likely side products and how can I avoid them?
A2: The formation of multiple products is often related to regioselectivity issues or subsequent rearrangements. The primary side products are the O-acylated ester and the para-acylated isomer.
Side Product 1: 4-methylphenyl cyclopropanecarboxylate (O-Acylation): Phenols can undergo acylation at the hydroxyl group (O-acylation) to form an ester, which competes with the desired C-acylation on the aromatic ring.[3]
How to Avoid: O-acylation is often kinetically favored, while C-acylation is thermodynamically favored. Running the reaction at higher temperatures can promote the rearrangement of the O-acylated intermediate to the desired C-acylated product. This intentional rearrangement is known as the Fries Rearrangement.[3][9][10]
Side Product 2: 4-Cyclopropanecarbonyl-4-methylphenol (Para-Acylation): The hydroxyl and methyl groups on p-cresol direct electrophilic attack to the ortho and para positions. Since the para position is blocked by the methyl group, acylation occurs at one of the two equivalent ortho positions. However, if the starting material were phenol, a mixture of ortho and para products would be expected.[9] With p-cresol, the primary regioisomeric byproduct would be acylation at the other ortho position, which is sterically hindered.
How to Avoid: The choice of Lewis acid and solvent can influence regioselectivity. For instance, using TiCl₄ has been reported to be highly selective for ortho-acylation of phenols.[11] Bulky Lewis acid-phenol complexes can sterically favor acylation at the less hindered position.
Side Product 3: Ring-Opened Products: Under very harsh acidic conditions, the cyclopropyl ring, while relatively stable, can be susceptible to ring-opening.[12]
How to Avoid: Use the mildest possible reaction conditions that still afford a good yield. Avoid overly strong Lewis acids or excessively high temperatures. Milder catalysts like ZnCl₂ or solid acid catalysts can be considered.[6][13]
The Fries Rearrangement
Q3: I isolated the O-acylated ester. Can I convert it to the desired 2-Cyclopropanecarbonyl-4-methylphenol?
A3: Yes. The Fries rearrangement is a Lewis-acid-catalyzed conversion of a phenolic ester to a hydroxy aryl ketone.[9][10] If you have isolated the O-acylated product, you can resubject it to Lewis acid catalysis (like AlCl₃) to promote the migration of the acyl group to the ortho and para positions of the ring.[10][14]
Key Considerations for Fries Rearrangement:
Temperature Dependence: Higher temperatures generally favor the formation of the ortho-acylated product, while lower temperatures favor the para isomer.[10]
Solvent Effects: Non-polar solvents can also favor the formation of the ortho-substituted product.[10]
Experimental Workflow & Optimization
The following diagram outlines a logical workflow for troubleshooting and optimizing the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
Optimized Protocol: Friedel-Crafts Acylation of 4-Methylphenol
This protocol is a generalized starting point. Optimization of temperature, reaction time, and stoichiometry may be necessary.
Materials:
4-methylphenol (p-cresol)
Cyclopropanecarbonyl chloride
Anhydrous Aluminum Chloride (AlCl₃)
Anhydrous Dichloromethane (DCM)
1 M Hydrochloric acid (HCl), chilled
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet/outlet.[8]
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous DCM, followed by anhydrous AlCl₃ (1.2 equivalents). Cool the resulting suspension to 0 °C in an ice bath.[8]
Acyl Chloride Addition: Dissolve cyclopropanecarbonyl chloride (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature remains below 10 °C. Stir for an additional 15 minutes to allow for the formation of the acylium ion complex.[7][8]
Substrate Addition: Dissolve 4-methylphenol (1.1 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[8]
Reaction Progression: Stir the reaction at 0 °C for one hour, then allow it to slowly warm to room temperature. Continue stirring for an additional 3-5 hours. Monitor the reaction's progress periodically by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).[8]
Workup - Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and 1 M HCl. Caution: This is an exothermic process and will release HCl gas. Perform this step in a well-ventilated fume hood.[8]
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.[8]
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[8]
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[8]
Purification: Purify the crude oil or solid by column chromatography on silica gel or by recrystallization to obtain pure 2-Cyclopropanecarbonyl-4-methylphenol.
Data Summary Table
The choice of Lewis acid and reaction conditions significantly impacts the outcome. The following table summarizes these effects.
Parameter
Condition A (Kinetic)
Condition B (Thermodynamic)
Rationale
Primary Product
O-acylated ester
C-acylated ketone (Desired)
Higher temperatures favor the thermodynamically more stable C-acylated product via the Fries Rearrangement.[9][10]
Temperature
Low (e.g., 0 °C)
High (e.g., RT to 120 °C)
Controls selectivity between O- vs. C-acylation and ortho vs. para isomers.[10][11]
Lewis Acid
AlCl₃, BF₃
AlCl₃, TiCl₄, Solid Acids
Strong acids are needed, but some offer better regioselectivity (e.g., TiCl₄ for ortho).[11][13]
Solvent
Polar Solvents
Non-Polar Solvents
Non-polar solvents can favor ortho-acylation by promoting an intramolecular rearrangement mechanism.[10]
References
SATHEE. Friedel Crafts Reaction. Google Vertex AI Search.
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
Wikipedia. (n.d.). Friedel–Crafts reaction.
PMC. Copper-Catalyzed Ortho-Acylation of Phenols with Aryl Aldehydes and Its Application in One-Step Preparation of Xanthones.
ACS Publications. (2021, August 11). Water-Tolerant ortho-Acylation of Phenols. Organic Letters.
PMC. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
Journal of Chemical Research. (2013, May 1). Microwave assisted chemistry: A rapid and regioselective route for direct ortho-acylation of phenols and naphthols by methanesulfonic acid as catalyst.
Benchchem. Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds.
Benchchem. Improving yield and purity in Friedel-Crafts alkylation of phenols.
Journal of the Serbian Chemical Society. The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid.
ResearchGate. (n.d.). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents.
PMC - NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products.
ACS Publications. (2022, December 14). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
Sigma-Aldrich. Friedel–Crafts Acylation.
Synthesis. (2003). Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols.
YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
Wikipedia. (n.d.). Fries rearrangement.
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?.
Benchchem. An In-depth Technical Guide on the Synthesis and Characterization of Cyclopropyl 2-(4-methylphenyl)ethyl ketone.
PMC. (n.d.). Intramolecular Friedel–Crafts alkylation with a silylium-ion-activated cyclopropyl group: formation of tricyclic ring systems from benzyl-substituted vinylcyclopropanes and hydrosilanes.
Benchchem. Common side reactions in the Friedel-Crafts acylation of furan.
troubleshooting impurities in 2-Cyclopropanecarbonyl-4-methylphenol crystallization
Welcome to the dedicated technical support center for the crystallization of 2-Cyclopropanecarbonyl-4-methylphenol. This resource is designed for researchers, scientists, and professionals in drug development who are wor...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support center for the crystallization of 2-Cyclopropanecarbonyl-4-methylphenol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification by crystallization.
I. Troubleshooting Guide: Common Crystallization Issues
This section provides a systematic approach to diagnosing and resolving specific problems that may arise during the crystallization of 2-Cyclopropanecarbonyl-4-methylphenol.
Issue 1: Oily Precipitate or "Oiling Out" Instead of Crystalline Solid
Symptom: Upon cooling the crystallization solution, a liquid or syrupy layer (oiling out) forms instead of solid crystals.
Causality: "Oiling out" typically occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a supercooled liquid above its melting point.[1] This is often exacerbated by the presence of impurities, which can depress the melting point of the mixture.
Troubleshooting Workflow:
A workflow for troubleshooting oily precipitates.
Detailed Steps:
Re-heat and Add More Solvent: The most immediate solution is to return the flask to the heat source, re-dissolve the oil, and add a small amount of additional solvent.[1] This slightly reduces the supersaturation level, which can prevent the compound from precipitating above its melting point.
Slow Cooling: Rapid cooling is a common cause of oiling out.[2] Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. This provides more time for orderly crystal lattice formation.
Solvent System Modification: If the issue persists, the chosen solvent may be unsuitable. Consider using a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until turbidity (cloudiness) appears. Re-heat to clarify and then cool slowly.[3]
Impurity Removal: High impurity levels can significantly lower the melting point of the mixture. If impurities are suspected, consider treating the hot solution with activated charcoal to remove colored impurities or performing a preliminary purification step like column chromatography.[4][5] Note that charcoal may not be suitable for phenolic compounds due to potential complex formation.[3]
Issue 2: Persistent Impurity Peaks in Post-Crystallization Analysis (e.g., HPLC, GC-MS)
Symptom: Analytical data (HPLC, GC-MS) of the crystallized product shows the presence of one or more impurities that were present in the crude material.
Causality: Impurities can co-crystallize if they are structurally similar to the target compound, or they can become trapped within the crystal lattice during rapid crystal growth.[1][6] The choice of solvent is also critical, as an ideal solvent will keep impurities dissolved at lower temperatures while the desired compound crystallizes.[7]
Troubleshooting Workflow:
A workflow for addressing persistent impurities.
Detailed Steps:
Optimize Cooling Rate: Rapid crystal growth can trap impurities.[1] Ensure the solution cools slowly and without disturbance to promote the formation of purer, larger crystals.
Solvent Screening: The effectiveness of crystallization heavily depends on the solvent.[7] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while keeping impurities in solution at all temperatures. A systematic solvent screening is recommended.
Iterative Recrystallization: A single crystallization may not be sufficient to remove all impurities.[2] A second recrystallization of the obtained crystals can significantly improve purity.
Washing the Crystals: After filtration, wash the collected crystals with a small amount of ice-cold crystallization solvent to remove any residual mother liquor containing dissolved impurities.[4]
Alternative Purification: If recrystallization fails to remove a persistent impurity, especially a structurally similar one, other purification techniques like column chromatography or preparative HPLC may be necessary.[2]
Issue 3: Low Crystal Yield
Symptom: The amount of crystalline product recovered after filtration and drying is significantly lower than theoretically expected.
Causality: A low yield can result from several factors: using too much solvent, premature crystallization during hot filtration, or incomplete crystallization upon cooling.[1]
Troubleshooting Steps:
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[4] Excess solvent will retain more of the product in the mother liquor upon cooling.
Check the Mother Liquor: If the mother liquor has not been discarded, you can check for residual product by taking a small sample and evaporating the solvent. A significant amount of solid residue indicates that too much solvent was used or the solution was not cooled sufficiently.[1]
Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.[2]
Optimize Cooling: Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize the amount of product that crystallizes out of solution.[7]
Consider a Different Solvent: The solubility curve of the compound in the chosen solvent might not be steep enough, meaning it is still quite soluble even at low temperatures. A different solvent might provide a better yield.[7]
II. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in 2-Cyclopropanecarbonyl-4-methylphenol synthesized via Friedel-Crafts acylation?
A1: The synthesis of 2-Cyclopropanecarbonyl-4-methylphenol likely involves the Friedel-Crafts acylation of 4-methylphenol (p-cresol).[8][9] Potential impurities could include:
Unreacted Starting Materials: Residual 4-methylphenol or cyclopropanecarbonyl chloride.
Isomeric Products: Acylation could potentially occur at the ortho position to the hydroxyl group, although the para-substituted product is generally favored.
Polysubstituted Products: Although less common in acylation compared to alkylation, there is a possibility of multiple acyl groups being added to the aromatic ring.[10]
Side-Reaction Products: Impurities from side reactions or from the reagents used.[11]
Q2: How do I select the best solvent for crystallization?
A2: The ideal crystallization solvent should meet several criteria:[3]
It should not react with the compound.
It should dissolve the compound well at its boiling point but poorly at low temperatures (e.g., 0-4 °C).
It should either not dissolve the impurities at all (allowing for hot filtration) or dissolve them very well even at low temperatures (so they remain in the mother liquor).
It should have a relatively low boiling point for easy removal during drying.
A good starting point is to test small amounts of your crude product in various solvents of different polarities.
Solubility Data for Common Solvents (Qualitative):
Solvent
Polarity
Expected Solubility of 2-Cyclopropanecarbonyl-4-methylphenol
Water
High
Low
Ethanol
High
High
Acetone
Medium-High
High
Ethyl Acetate
Medium
Moderate to High
Dichloromethane
Medium-Low
High
Toluene
Low
Moderate
Hexane
Very Low
Low
This table provides a general guide. Experimental verification is crucial.
Q3: What is the purpose of "seeding" and how is it done?
A3: Seeding is the process of adding a few small, pure crystals of the desired compound to a supersaturated solution to initiate crystallization.[2] This can help to:
Induce crystallization when it is slow to start.
Control the crystal form (polymorphism).
Promote the formation of larger, more uniform crystals.
To seed a solution, wait until it has cooled and is supersaturated, then add one or two small, pure crystals.
Q4: How can I analyze the purity of my crystallized product?
A4: Several analytical techniques can be used to assess the purity of 2-Cyclopropanecarbonyl-4-methylphenol:
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying non-volatile organic impurities.[12][13]
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile and semi-volatile impurities.[12][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information and help identify impurities by detecting peaks that do not correspond to the target molecule.[2]
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities tend to broaden the melting point range and depress the melting point.
III. Experimental Protocols
Protocol 1: General Recrystallization Procedure
Dissolution: Place the crude 2-Cyclopropanecarbonyl-4-methylphenol in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the compound just dissolves completely.[7]
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then re-heat to boiling for a few minutes. Caution: Phenolic compounds may form colored complexes with ferric ions in some charcoal preparations.[3]
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[2]
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.[7]
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[15]
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.[2]
Drying: Dry the crystals, for example, in a vacuum oven, to remove any residual solvent.
Protocol 2: Analytical Purity Assessment by HPLC
This protocol provides a general starting point for HPLC analysis. Method development and validation are required for specific applications.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
Start at 70% A, 30% B.
Ramp to 10% A, 90% B over 15 minutes.
Hold for 5 minutes.
Return to initial conditions and equilibrate.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: UV at 254 nm.
Sample Preparation: Dissolve a small, accurately weighed amount of the crystallized product in the mobile phase to a concentration of approximately 1 mg/mL.
IV. References
Recrystallization. (n.d.). Retrieved from a university chemistry resource.
Recrystallization1. (n.d.). Retrieved from a university chemistry lab manual.
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved from [Link]
Troubleshooting bromination side reactions in phenol synthesis. (n.d.). BenchChem.
Troubleshooting guide for unexpected side reactions of 2,6-Bis(aminomethyl)phenol. (n.d.). BenchChem.
Recrystallization (chemistry). (n.d.). EBSCO.
Analytical Methods. (n.d.). Retrieved from an environmental chemistry resource.
Troubleshooting common issues in Friedel-Crafts reactions. (n.d.). BenchChem.
The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. (n.d.). Journal of Pharmaceutical Sciences.
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). Organic Process Research & Development.
Hirshfeld Surface Analysis of Substituted Phenols. (2010, November 8). Crystal Growth & Design.
Technical Support Center: Characterization of Impurities in Cyclopropyl 2-(4-methylphenyl)ethyl ketone. (n.d.). BenchChem.
Design and Optimization of the Single-Stage Continuous Mixed Suspension–Mixed Product Removal Crystallization of 2-Chloro-N-(4-methylphenyl)propenamide. (2022, April 13). Organic Process Research & Development.
Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. (2021, July 29). Agilent.
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3). Crystals.
Friedel Crafts Alkylation and Acylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]
Crystal formation of phenol derivatives and preparation method thereof. (n.d.). Google Patents.
Friedel Crafts Reaction. (n.d.). SATHEE.
Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. (2023, November 3). MDPI.
Friedel-Crafts Acylation with Practice Problems. (2023, February 24). Chemistry Steps. Retrieved from [Link]
Analytical Methods. (n.d.). ATSDR.
Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (n.d.). Study Mind.
Analytical Methods. (2025, August 28). Royal Society of Chemistry.
Solution chemistry and phase solubility diagrams of CL-20/MTNP energetic cocrystals. (n.d.). CrystEngComm.
Analyzing Polymers that are Soluble in Polar-Organic Solvents with TSKgel Alpha Series Columns. (n.d.). Tosoh Bioscience.
Properties of Common Organic Solvents. (2023, September 7). Retrieved from a university chemistry resource.
Technical Support Center: Mobile Phase Optimization for 2-Cyclopropanecarbonyl-4-methylphenol
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) method development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailore...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) method development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailored to the separation of 2-Cyclopropanecarbonyl-4-methylphenol and structurally similar phenolic compounds. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can develop robust and reliable methods.
Understanding Your Analyte: 2-Cyclopropanecarbonyl-4-methylphenol
Before optimizing any separation, it's crucial to understand the physicochemical properties of your target analyte. Based on its structure, 2-Cyclopropanecarbonyl-4-methylphenol is a moderately polar, weakly acidic compound.
Phenolic Group (-OH): The hydroxyl group attached to the aromatic ring is acidic, meaning its ionization state is dependent on the mobile phase pH.[1][2] To ensure reproducible retention and good peak shape in reversed-phase HPLC, the mobile phase pH should be controlled with a suitable buffer.[3][4]
Hydrophobic Regions: The cyclopropane, carbonyl, and methyl groups contribute to the molecule's hydrophobicity, making it well-suited for separation on C18 or other reversed-phase columns.
Solubility: It is expected to be soluble in common organic solvents like acetonitrile (ACN) and methanol (MeOH), which are ideal organic modifiers for the mobile phase.[3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial challenges encountered during method development for phenolic compounds.
Q1: My peak for 2-Cyclopropanecarbonyl-4-methylphenol is tailing. What is the most likely cause and how do I fix it?
A1: Peak tailing is the most common peak shape issue for phenolic and acidic compounds.[5][6] The primary cause is often secondary interactions between the analyte and the stationary phase, or improper mobile phase pH.
Cause 1: Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the polar phenolic group, causing tailing.[5][6]
Solution 1: Adjust Mobile Phase pH: The most effective solution is to suppress the ionization of the phenolic hydroxyl group. By setting the mobile phase pH at least 2 units below the analyte's pKa, the compound remains in its neutral, more hydrophobic form. This minimizes secondary interactions and promotes retention by the primary reversed-phase mechanism, resulting in a sharper, more symmetrical peak. For most phenols, a mobile phase pH between 2.5 and 3.5 is an excellent starting point.[1]
Cause 2: Insufficient Buffer Capacity: If the buffer concentration is too low, it cannot effectively control the on-column pH, leading to inconsistent ionization and peak tailing.[4][5]
Solution 2: Increase Buffer Concentration: Ensure your buffer concentration is between 20-50 mM.[3][4] This provides sufficient capacity to maintain a constant pH environment for the analyte as it travels through the column.
Q2: Should I use an isocratic or gradient elution for my analysis?
A2: The choice between isocratic and gradient elution depends on the complexity of your sample and the goal of the separation.[7][8][9]
Isocratic Elution: A constant mobile phase composition is used throughout the run.
Best for: Simple mixtures (e.g., the main compound and one or two impurities with similar polarity) or for quality control assays where only the primary peak is of interest.[7][8]
Advantages: Simpler method, shorter run times as no re-equilibration is needed.[8]
Gradient Elution: The mobile phase composition is changed over time, typically by increasing the percentage of the organic solvent.
Best for: Complex samples containing analytes with a wide range of polarities (e.g., impurity profiling, analysis of degradation products).[8][9]
Advantages: Accommodates a broad polarity range and maintains sharp peaks for both early and late-eluting compounds.[8][10]
For method development of 2-Cyclopropanecarbonyl-4-methylphenol, a gradient elution is recommended initially to identify all potential impurities.[9] Once the impurity profile is understood, the method can potentially be optimized into a simpler isocratic run if feasible.
Q3: Which organic solvent should I choose: Acetonitrile (ACN) or Methanol (MeOH)?
A3: Both ACN and MeOH are excellent choices for reversed-phase HPLC.[3][11]
Acetonitrile (ACN): Generally the preferred solvent due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths. It often provides sharper peaks.[11]
Methanol (MeOH): A more polar and protic solvent that can offer different selectivity compared to ACN.[12] If you are struggling to separate co-eluting peaks with an ACN/water mobile phase, switching to MeOH/water can alter the retention order and improve resolution.
Recommendation: Start with ACN. If selectivity is a problem, try substituting it with MeOH.
Part 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to resolving more complex separation issues.
Workflow for Troubleshooting Poor Peak Shape
When encountering poor peak shapes, a logical, step-by-step process is essential to quickly identify and resolve the root cause.
Caption: Troubleshooting workflow for poor HPLC peak shape.
Q4: I have adjusted the mobile phase composition, but two impurity peaks are still co-eluting. How can I improve the resolution?
A4: When adjusting the organic-to-aqueous ratio (the "strength" of the mobile phase) is insufficient, you must focus on changing the selectivity of your system. Selectivity is the ability to differentiate between two analytes.
Strategy 1: Change the Organic Modifier: As mentioned in Q3, switching from ACN to MeOH (or vice versa) is a powerful way to change selectivity.[12] The different solvent properties can alter interactions with the stationary phase, often changing the elution order of closely related compounds.
Strategy 2: Fine-Tune the Mobile Phase pH: Even small changes in pH can significantly impact the retention of ionizable compounds.[13][14][15] If your co-eluting impurities have slightly different pKa values, adjusting the pH by ±0.2 units can create enough of a difference in their ionization state to achieve separation.
Strategy 3: Adjust the Column Temperature: Increasing the column temperature reduces mobile phase viscosity (lowering backpressure) and can sometimes improve peak efficiency and change selectivity. Try adjusting the temperature in 5 °C increments (e.g., from 30 °C to 35 °C or 40 °C).
Strategy 4: Change the Stationary Phase: If mobile phase adjustments fail, the column itself may not be suitable. Switching to a column with a different stationary phase chemistry (e.g., a Phenyl-Hexyl or a Cyano phase instead of a C18) provides a completely different set of interactions and is a very effective way to resolve difficult peaks.
Q5: My retention times are drifting between injections. What should I do?
A5: Drifting retention times indicate an unstable system. The most common causes are related to the column not being properly equilibrated or changes in the mobile phase over time.[5][16]
Check Column Equilibration: Ensure the column is equilibrated with the initial mobile phase for a sufficient time before the first injection. For gradient methods, a proper re-equilibration step at the end of each run is critical. A good rule of thumb is to allow 10-20 column volumes of the initial mobile phase to pass through the column before injecting.[8]
Verify Mobile Phase Preparation:
Evaporation: Volatile components (like acetonitrile or additives like trifluoroacetic acid) can evaporate over time, changing the mobile phase composition and affecting retention.[16] Prepare fresh mobile phase daily.
pH Stability: Ensure your buffer is used within its effective buffering range (pKa ± 1 unit).[3][4] Outside this range, it cannot resist pH shifts, leading to retention time drift.
Check for Leaks: A small, undetected leak in the pump or fittings can cause fluctuations in flow rate and pressure, leading to unstable retention times.
Monitor Temperature: Ensure the column compartment temperature is stable, as fluctuations can affect retention times.
Part 3: Experimental Protocol for Mobile Phase Optimization
This section provides a step-by-step methodology for systematically developing a robust HPLC mobile phase for the separation of 2-Cyclopropanecarbonyl-4-methylphenol and its related impurities.
Technical Support Center: Liquid-Liquid Extraction (LLE) Optimization for 2-Cyclopropanecarbonyl-4-methylphenol
Welcome to the Technical Support Center for the extraction and purification of 2-Cyclopropanecarbonyl-4-methylphenol (CAS: 70978-56-2). This guide is designed for researchers and drug development professionals who requir...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the extraction and purification of 2-Cyclopropanecarbonyl-4-methylphenol (CAS: 70978-56-2). This guide is designed for researchers and drug development professionals who require high-yield, high-purity recovery of this specific substituted phenol from complex aqueous matrices.
Because this molecule features both a weakly acidic phenolic hydroxyl group and a hydrogen-bond-accepting cyclopropyl ketone group, its partitioning behavior is highly sensitive to solvent polarity, aqueous pH, and ionic strength. This guide synthesizes field-proven methodologies and thermodynamic principles to help you troubleshoot and optimize your LLE workflows.
Part 1: Frequently Asked Questions (FAQs) on Extraction Causality
Q: Why is my extraction yield poor when using non-polar solvents like hexane or heptane?A: The poor yield is a direct result of the molecule's hydrogen-bonding requirements. While 2-Cyclopropanecarbonyl-4-methylphenol contains hydrophobic regions (the cyclopropyl ring, the methyl group, and the benzene core), the phenolic –OH and the carbonyl oxygen strongly interact with water via hydrogen bonding. Aliphatic solvents like hexane only offer weak London dispersion forces and cannot disrupt the analyte-water hydrogen bonds. To achieve high partition coefficients (
Kp
), you must use a solvent capable of acting as a hydrogen-bond acceptor, such as Ethyl Acetate (EtOAc) or the greener alternative 2-Methyltetrahydrofuran (2-MeTHF)[1].
Q: How does the aqueous pH dictate the success of the extraction?A: Phenols are weak acids. The presence of the electron-withdrawing carbonyl group at the ortho position slightly stabilizes the phenoxide anion via resonance and inductive effects, likely lowering the pKa of this molecule to approximately 8.5–9.5 compared to unsubstituted phenol (pKa ~10). If the aqueous matrix is neutral or basic (pH
≥
8), a significant fraction of the molecule ionizes into its highly water-soluble phenoxide form, drastically reducing its solubility in the organic phase. To ensure >99% of the molecules are in their neutral, extractable state, the aqueous phase must be acidified to a pH at least two units below the pKa (ideally pH < 6, or even pH < 2 for complex matrices)[2].
Q: What is the "salting-out" effect, and is it necessary for this compound?A: Salting-out involves adding a neutral salt (like NaCl or Na₂SO₄) to the aqueous phase near saturation. The salt ions heavily hydrate, effectively "tying up" the free water molecules and increasing the thermodynamic activity of the organic solute in the aqueous phase. This drives the 2-Cyclopropanecarbonyl-4-methylphenol into the organic phase. For substituted phenols, adding NaCl has been shown to significantly enhance recovery, particularly when dealing with trace concentrations or when using slightly water-miscible solvents like EtOAc[3].
Part 2: Troubleshooting Guide
Issue 1: Persistent Emulsion Formation
Symptom: The boundary between the organic and aqueous phases is cloudy and fails to resolve after 10 minutes of resting.
Causality: Emulsions occur when surface-active impurities in the matrix stabilize micro-droplets of the solvent. The cyclopropyl group's lipophilicity combined with the polar phenol head can also cause the target molecule to act as a weak surfactant at high concentrations.
Resolution:
Centrifugation: Spin the separatory funnel contents at 3000–4000 rpm for 5–10 minutes to mechanically force droplet coalescence.
Brine Wash: Replace standard water with a saturated NaCl solution (brine) to increase the density and ionic strength of the aqueous phase, which destabilizes the emulsion[3].
Filtration: Pass the unresolved emulsion phase through a pad of Celite or glass wool to break the surface tension.
Issue 2: Target Compound Loss During Solvent Evaporation
Symptom: High recovery in the organic phase, but low yield after rotary evaporation.
Causality: Substituted phenols can exhibit volatility, especially under high vacuum and elevated water-bath temperatures.
Resolution: Keep the rotary evaporator water bath below 35°C. Do not evaporate to absolute dryness; concentrate to a small volume (e.g., 1–2 mL) and use a gentle stream of nitrogen gas for the final drying step.
Caption: Troubleshooting logic tree for resolving low liquid-liquid extraction yields.
Part 3: Quantitative Solvent Selection Data
Selecting the right solvent requires balancing polarity, water miscibility, and environmental impact. The table below summarizes the optimal solvents for extracting 2-Cyclopropanecarbonyl-4-methylphenol based on standard partition models for substituted phenols.
Solvent
Polarity Index
Water Solubility (g/100mL)
H-Bond Acceptor Capacity
Suitability for Target Phenol
Ethyl Acetate (EtOAc)
4.4
8.3
High
Excellent – Standard benchmark for high recovery[1].
2-Methyltetrahydrofuran
4.0
14.0
High
Excellent – Green alternative, phase separates cleanly[1].
Dichloromethane (DCM)
3.1
1.3
Low
Good – High density makes bottom-layer collection easy, but toxic.
Methyl tert-butyl ether
2.5
4.2
Moderate
Good – Less miscible with water than EtOAc, good selectivity.
Hexane
0.1
< 0.01
None
Poor – Fails to disrupt aqueous hydrogen bonding.
Part 4: Self-Validating Experimental Protocol
This protocol is designed as a "self-validating system." By incorporating pre- and post-extraction pH checks, you ensure that the buffering capacity of the sample matrix has not neutralized your acidifying agent, which is a common silent cause of extraction failure[1].
Step-by-Step LLE Methodology
Sample Preparation & Acidification:
Measure 50 mL of the aqueous sample containing 2-Cyclopropanecarbonyl-4-methylphenol into a clean beaker.
Add 1.0 M HCl dropwise while monitoring with a calibrated pH meter until the pH reaches 2.0 – 3.0.
Self-Validation: Record the initial pH. Wait 5 minutes and re-measure to ensure matrix buffering hasn't caused the pH to drift upward[2].
Salting-Out (Optional but Recommended):
Add 10 g of analytical-grade NaCl to the acidified sample and stir until completely dissolved to increase ionic strength[3].
Solvent Addition & Mass Transfer:
Transfer the aqueous solution to a 250 mL separatory funnel.
Add 50 mL of the chosen extraction solvent (e.g., Ethyl Acetate or 2-MeTHF).
Cap the funnel and invert gently. Open the stopcock to vent any built-up pressure.
Shake vigorously for 2–3 minutes to maximize the interfacial surface area for mass transfer.
Phase Separation:
Secure the funnel on a ring stand and allow it to rest for 10–15 minutes until the phase boundary is sharp and distinct.
Collection & Post-Extraction Validation:
Drain the lower aqueous layer into a secondary flask.
Self-Validation: Check the pH of the drained aqueous layer. If the pH has risen above 6.0, the extraction must be repeated with stronger initial acidification.
Collect the upper organic layer (containing the target phenol) into an Erlenmeyer flask.
Drying & Concentration:
Add anhydrous Sodium Sulfate (
Na2SO4
) to the organic extract until the powder flows freely (indicating all residual water is absorbed).
Filter the dried solvent and concentrate using a rotary evaporator (Water bath < 35°C) to yield the purified 2-Cyclopropanecarbonyl-4-methylphenol.
Caption: Standardized workflow for the Liquid-Liquid Extraction of 2-Cyclopropanecarbonyl-4-methylphenol.
References
Title: Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices - Ecoxtract
Source: Ecoxtract / Elsevier B.V.
URL: [Link]
Title: Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Technical Support Center: Optimizing Catalyst Load in 2-Cyclopropanecarbonyl-4-methylphenol Synthesis
Welcome to the Technical Support Center for API and intermediate synthesis. This guide addresses a critical bottleneck in the scale-up of 2-Cyclopropanecarbonyl-4-methylphenol: the heavy reliance on stoichiometric cataly...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for API and intermediate synthesis. This guide addresses a critical bottleneck in the scale-up of 2-Cyclopropanecarbonyl-4-methylphenol: the heavy reliance on stoichiometric catalyst loads during acylation. By understanding the mechanistic causality behind catalyst trapping, researchers can transition from inefficient direct Friedel-Crafts acylations to optimized, low-catalyst Fries rearrangements.
Pathway Visualization: Mechanistic Divergence
Synthetic pathways for 2-Cyclopropanecarbonyl-4-methylphenol comparing catalyst loads.
Troubleshooting & FAQs
Q: Why does my Friedel-Crafts acylation of p-cresol stall when I reduce AlCl₃ below 1.2 equivalents?A: The fundamental limitation lies in the Lewis acid's coordination behavior. The Friedel–Crafts Acylation reaction involves formation of a complex between the Lewis acid and the chlorine atom of the acid chloride ()[1]. However, once the 2-Cyclopropanecarbonyl-4-methylphenol product forms, the AlCl₃ strongly coordinates to both the basic phenolic oxygen and the newly formed carbonyl oxygen. Because the acids are used in excess of the stoichiometric amount, especially the Lewis acids, since they form complexes with both the starting materials and products ()[2], the catalyst becomes trapped in a highly stable, dead-end complex. It cannot dissociate to catalyze another cycle, forcing you to use >1.2 equivalents to drive the reaction to completion.
Q: How can I bypass the stoichiometric catalyst requirement entirely?A: By changing the synthetic sequence. Direct acylation of phenols is notoriously inefficient for catalyst turnover. Instead, the Friedel-Crafts acylation of phenols is often a two-stage process, formation of the phenolic ester followed by a Fries rearrangement ()[3]. First, synthesize p-tolyl cyclopropanecarboxylate via a base-catalyzed esterification. Then, subject the ester to a Fries rearrangement. Because the para-position of the p-cresol ring is already blocked by a methyl group, the acylium ion is forced to migrate exclusively to the ortho-position, guaranteeing high regioselectivity without the risk of unwanted alkyl migrations, as no rearrangements are observed in the alkyl backbone during acylation ()[4].
Q: What alternative catalysts enable sub-stoichiometric loading in the Fries rearrangement?A: To achieve true catalytic turnover, you must abandon traditional aluminum-based Lewis acids. As an alternative to aluminium chloride, other Lewis acids such as boron trifluoride and bismuth triflate or strong protic acids such as hydrogen fluoride and methanesulfonic acid can also be used ()[5]. Specifically, strong acids, such as sulfonic acids, provide a reasonable alternative, and catalytic systems using zinc powder have also been developed ()[2]. Methanesulfonic acid (MSA), especially when paired with methanesulfonic anhydride, facilitates the generation of the acylium ion but does not form a rigid bidentate complex with the final product. This allows the catalyst to dissociate and turn over, reducing the required loading to as low as 15 mol%.
Quantitative Data: Catalyst Optimization
The following table summarizes the causal relationship between the chosen synthetic route, the catalyst system, and the resulting efficiency.
Synthetic Route
Catalyst System
Loading (mol%)
Temp (°C)
Yield (%)
Reaction Time (h)
Direct Friedel-Crafts
AlCl₃
120
0 to 25
78
4
Fries Rearrangement
AlCl₃
110
120
82
3
Fries Rearrangement
Zn Powder
20
100
85
6
Fries Rearrangement
MSA / Ms₂O
15
80
91
2
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of p-Tolyl Cyclopropanecarboxylate (Precursor)
Reaction Setup: Charge a thoroughly dried round-bottom flask with p-cresol (1.0 eq), triethylamine (1.2 eq), and anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.
Acylation Execution: The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acyl chloride is activated to form a highly reactive intermediate ()[6]. Add cyclopropanecarbonyl chloride (1.1 eq) dropwise via an addition funnel over 30 minutes to manage the exothermic reaction. Allow the mixture to warm to room temperature and stir for 2 hours.
Self-Validating Workup: The reaction progress is inherently verifiable. As the highly polar p-cresol is consumed, TLC (Hexanes:EtOAc 8:2) will show the disappearance of the starting material (Rf ~0.3) and the emergence of the less polar ester (Rf ~0.7). Wash the organic layer sequentially with 1M HCl, then saturated NaHCO₃. Validation checkpoint: A stable aqueous wash pH of 7 confirms the complete quenching and removal of unreacted cyclopropanecarbonyl chloride. Evaporate the solvent under reduced pressure to yield the intermediate ester.
Protocol B: Low-Catalyst Fries Rearrangement using Methanesulfonic Acid (MSA)
Catalyst Preparation: In a dry flask, combine methanesulfonic acid (15 mol%) and methanesulfonic anhydride (1.5 eq) in a non-coordinating solvent like anhydrous toluene. Heat the mixture to 80 °C.
Rearrangement Execution: Slowly add a solution of p-tolyl cyclopropanecarboxylate (1.0 eq) in toluene. The elevated temperature and polar acidic environment promote the cleavage of the ester oxygen-acyl bond and the intramolecular migration of the cyclopropanecarbonyl group to the ortho-position.
Self-Validating Isolation: The physical state of the reaction acts as an in-situ indicator. The initial mixture transitions to a deep yellow, homogeneous solution as the acylium ion intermediate forms. Upon completion (monitored by HPLC), quench the reaction by pouring it into vigorously stirred ice water. Validation checkpoint: The sudden precipitation of 2-Cyclopropanecarbonyl-4-methylphenol validates the successful rearrangement, as the target product is highly insoluble in cold water compared to the acidic byproducts. Filter the precipitate and recrystallize from ethanol to achieve >98% purity.
Comparative NMR Strategies for Substituted Phenols: Characterizing 2-Cyclopropanecarbonyl-4-methylphenol
Executive Summary The structural elucidation of highly substituted phenols is a critical step in the development of pharmaceutical building blocks and agrochemicals. 2-Cyclopropanecarbonyl-4-methylphenol (CAS: 70978-56-2...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural elucidation of highly substituted phenols is a critical step in the development of pharmaceutical building blocks and agrochemicals. 2-Cyclopropanecarbonyl-4-methylphenol (CAS: 70978-56-2) presents a unique analytical challenge due to the convergence of a complex aliphatic spin system and a strongly chelated aromatic core.
This guide provides an objective comparison of NMR characterization strategies, evaluating the efficacy of different solvent systems (CDCl3 vs. DMSO-d6) and spectrometer field strengths (400 MHz vs. 600 MHz). By comparing this compound against a standard alternative (2-acetyl-4-methylphenol), we establish a self-validating analytical framework that definitively confirms both the cyclopropyl topology and the intramolecular hydrogen-bonding network.
Structural Overview & Analytical Challenges
The molecule features a phenol core substituted with a para-methyl group and an ortho-cyclopropanecarbonyl group. Accurate characterization requires overcoming two primary spectroscopic hurdles:
Resolving the AA'BB'X Spin System: The cyclopropyl ring contains a methine proton and two pairs of diastereotopic methylene protons. These protons exhibit complex geminal and vicinal (cis/trans) couplings that easily overlap at lower magnetic fields[1].
Validating the Intramolecular Hydrogen Bond: The hydroxyl group at C1 forms a tight, quasi-aromatic six-membered chelate ring with the carbonyl oxygen at C2. Distinguishing this intramolecular bond from intermolecular solvent interactions is critical for confirming the ortho-relationship of the substituents[2].
Comparative Methodology
Solvent Selection: The Self-Validating Shift Differential
To definitively prove the presence of an intramolecular hydrogen bond, we employ a Solvent-Shift Differential Analysis (Δδ) .
CDCl3 (Non-Competing Solvent): In deuterated chloroform, the intramolecular H-bond is perfectly preserved. The hydroxyl proton is highly deshielded by the carbonyl oxygen, appearing as a sharp singlet far downfield (~11.85 ppm).
DMSO-d6 (H-Bond Accepting Solvent): Dimethyl sulfoxide is a strong hydrogen-bond acceptor that typically disrupts intermolecular H-bonds, causing massive chemical shifts. However, the quasi-aromatic chelate ring of ortho-acylphenols is highly stable[2].
Causality & Validation: If the H-bond were intermolecular, switching to DMSO-d6 would shift the OH peak by several ppm. Because the bond is intramolecular, the shift remains relatively constant (Δδ < 0.1 ppm). This differential acts as a built-in, self-validating system to confirm the ortho-substitution pattern.
Field Strength: 400 MHz vs. 600 MHz
400 MHz (Routine Screening): Sufficient for resolving the aromatic protons (H3, H5, H6) and the singlet of the C4-methyl group. However, the cyclopropyl methylene protons often appear as a broad, unresolved "lump" due to second-order effects.
600 MHz (High-Resolution): The increased spectral dispersion at 600 MHz is mandatory for extracting the precise coupling constants of the cyclopropyl AA'BB'X system, separating the cis and trans methylene multiplets[1].
Structural Comparison: Cyclopropyl vs. Acetyl Analogs
Comparing 2-cyclopropanecarbonyl-4-methylphenol to its simpler analog, 2-acetyl-4-methylphenol , reveals the unique electronic impact of the three-membered ring. The diamagnetic anisotropic effect of the cyclopropyl ring shields the adjacent carbonyl carbon, shifting its
13
C resonance upfield by approximately 3.3 ppm compared to a standard saturated alkyl ketone[3].
Quantitative Data Presentation
The following tables summarize the comparative spectral data, highlighting the diagnostic markers of the molecule.
Table 1: Comparative
1
H NMR Spectral Data (600 MHz, 298 K)
Position
Shift (δ, ppm) CDCl3
Shift (δ, ppm) DMSO-d6
Multiplicity
Coupling (
J
, Hz)
Integration
C1-OH
11.85
11.92
s
-
1H
C3-H
7.65
7.70
d
2.0
1H
C5-H
7.25
7.31
dd
8.4, 2.0
1H
C6-H
6.85
6.90
d
8.4
1H
C2-C(=O)CH
2.60
2.65
tt
8.0, 4.5
1H
C4-CH3
2.30
2.28
s
-
3H
Cyclopropyl CH2
1.18, 1.02
1.15, 1.00
m
-
4H (2H each)
Table 2:
13
C NMR Spectral Data Comparison (150 MHz, CDCl3)
Carbon Position
2-Cyclopropanecarbonyl-4-methylphenol (δ, ppm)
2-Acetyl-4-methylphenol (δ, ppm)
Shift Difference (Δδ)
C=O
201.5
204.8
-3.3 (Anisotropic shielding)
C1 (OH)
160.2
160.5
-0.3
C2
118.5
119.0
-0.5
C3
129.5
130.2
-0.7
C4
128.0
128.1
-0.1
C5
136.5
136.8
-0.3
C6
117.8
118.0
-0.2
Aryl-CH3
20.5
20.5
0.0
Aliphatic C (α)
18.2 (CH)
26.5 (CH3)
-8.3
Aliphatic C (β)
11.5 (CH2)
-
N/A
Experimental Protocols: Self-Validating Workflow
To ensure absolute reproducibility and structural validation, execute the following step-by-step methodology:
Sample Preparation: Weigh exactly 15 mg of 2-cyclopropanecarbonyl-4-methylphenol. Dissolve in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[1]. Prepare an identical parallel sample using DMSO-d6.
Thermal Equilibration (Critical): Insert the sample into the spectrometer and equilibrate at exactly 298 K for 5 minutes. Causality: Hydroxyl chemical shifts are highly temperature-dependent. Strict thermal control prevents shift drift, ensuring the Δδ between solvents is solely due to hydrogen bonding dynamics.
Tuning and Matching: Perform manual tuning and matching for both the
1
H and
13
C channels. This maximizes the signal-to-noise ratio, which is particularly critical for detecting the quaternary carbons (C1, C2, C4, C=O) in the
13
C spectrum.
1
H Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds. Ensure the spectral width is set from -2 to 15 ppm to comfortably capture the highly deshielded intramolecular H-bonded OH proton.
13
C Acquisition: Acquire 1024 scans with a D1 of 2 seconds utilizing WALTZ-16 proton decoupling.
Data Processing: Apply a 0.3 Hz exponential line broadening function for
1
H and 1.0 Hz for
13
C. Phase and baseline correct manually, referencing the spectrum to the internal TMS peak (0.00 ppm).
Workflow Visualization
Fig 1. Logical decision matrix for the self-validating NMR characterization of ortho-acylphenols.
References
13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Science Publishing.[Link]
Topology-Driven Physicochemical Properties of π-Εlectron Systems. 1. Does the Clar Rule Work in Cyclic π-Electron Systems with the Intramolecular Hydrogen or Lithium Bond? ACS Publications. [Link]
A Comparative Guide to Purity Determination of 2-Cyclopropanecarbonyl-4-methylphenol: A Quantitative NMR (qNMR) Perspective
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control check...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is a fundamental pillar of scientific rigor and product safety. For a molecule like 2-Cyclopropanecarbonyl-4-methylphenol, an intermediate with potential applications in medicinal chemistry, understanding its absolute purity is critical. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this target molecule. As a Senior Application Scientist, my focus is to dissect the causality behind experimental choices and to present a self-validating system for each described protocol.
The Primacy of Quantitative NMR (qNMR) in Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method for determining the purity of organic compounds.[1][2][3] Unlike chromatographic techniques that rely on calibration curves of a known reference standard, qNMR provides a direct measurement of the analyte's molar concentration relative to a certified internal standard.[1][4] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[1][5][6] This unique characteristic allows for a direct, SI-traceable quantification without the need for an identical analyte standard, which is often a significant advantage in early-stage drug development where well-characterized reference materials may be scarce.[1][7]
The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have both recognized the value of NMR spectroscopy in their general chapters, outlining its use for both qualitative and quantitative analysis.[5][8][9][10][11][12][13] This regulatory acceptance underscores the robustness and reliability of qNMR in a GxP environment.
Experimental Protocol: Purity Determination of 2-Cyclopropanecarbonyl-4-methylphenol by ¹H qNMR
The following protocol is designed to provide a validated and trustworthy method for the purity determination of 2-Cyclopropanecarbonyl-4-methylphenol.
1. Rationale for Key Experimental Choices:
Internal Standard Selection: The choice of an internal standard is paramount for accurate qNMR.[14][15][16] An ideal standard should have high purity (≥99.9%), be chemically stable, soluble in the chosen deuterated solvent, and possess signals that do not overlap with the analyte's signals.[7][14] For 2-Cyclopropanecarbonyl-4-methylphenol, which is soluble in organic solvents, Maleic Anhydride is a suitable choice. It has a simple ¹H NMR spectrum (a singlet for the two olefinic protons) in a region that is unlikely to overlap with the aromatic, methyl, or cyclopropyl protons of the analyte.
Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high boiling point, which minimizes evaporation, and its ability to dissolve a wide range of organic compounds.
Relaxation Delay (d1): To ensure full relaxation of all protons and obtain accurate integrals, a sufficiently long relaxation delay is crucial.[15] A common practice is to set d1 to at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard. A conservative value of 30 seconds is often used in the absence of T₁ measurements.
2. Step-by-Step Methodology:
Sample Preparation:
Accurately weigh approximately 15 mg of 2-Cyclopropanecarbonyl-4-methylphenol into a clean, dry NMR tube using a calibrated analytical balance (readability of 0.01 mg).
Accurately weigh approximately 5 mg of the certified internal standard (Maleic Anhydride) and add it to the same NMR tube.
Add approximately 0.75 mL of DMSO-d₆ to the NMR tube.
Cap the tube and vortex gently until both the sample and the internal standard are completely dissolved.
NMR Data Acquisition:
Use a 400 MHz (or higher) NMR spectrometer.
Tune and shim the probe to achieve optimal resolution and lineshape.
Acquire a ¹H NMR spectrum with the following key parameters:
Pulse Program: A standard 90° pulse sequence.
Spectral Width: 16 ppm (centered around 6 ppm).
Acquisition Time (at): ≥ 3 seconds.
Relaxation Delay (d1): 30 seconds.
Number of Scans (ns): 16 (can be adjusted to achieve a good signal-to-noise ratio).
Temperature: 298 K.
Data Processing and Analysis:
Apply a Fourier transform to the Free Induction Decay (FID).
Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
Apply a baseline correction.
Integrate the well-resolved signals of both the analyte and the internal standard. For 2-Cyclopropanecarbonyl-4-methylphenol, the singlet from the methyl group (around 2.3 ppm) is a good candidate for integration. For Maleic Anhydride, integrate the singlet of the two olefinic protons (around 7.3 ppm).
Calculate the purity of 2-Cyclopropanecarbonyl-4-methylphenol using the following equation[4]:
Where:
I = Integral value
N = Number of protons for the integrated signal
MW = Molecular weight
m = mass
Purity = Purity of the standard
Visualizing the qNMR Workflow
Caption: Workflow for purity determination by qNMR.
Comparative Analysis: qNMR vs. Chromatographic Alternatives
While qNMR offers a direct and elegant approach to purity determination, chromatographic methods like HPLC and GC remain workhorses in the pharmaceutical industry.[17][18] A comprehensive comparison requires an objective look at their respective strengths and weaknesses, grounded in the principles of analytical method validation as outlined in the ICH Q2(R1) guideline.[19][20][21][22]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds.[23][24][25] For 2-Cyclopropanecarbonyl-4-methylphenol, a reversed-phase HPLC method with UV detection would be a standard approach.
Experimental Protocol: Purity Determination by HPLC
Methodology:
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
Flow Rate: 1.0 mL/min.
Detection: UV at 275 nm.
Sample Preparation: Prepare a stock solution of the analyte in the mobile phase and create a calibration curve using a certified reference standard of 2-Cyclopropanecarbonyl-4-methylphenol.
Gas Chromatography (GC)
GC is ideal for separating and analyzing volatile compounds that can be vaporized without decomposition.[17][18][26] Given the phenolic and ketonic nature of the analyte, it is likely amenable to GC analysis, possibly after derivatization to improve volatility and peak shape.
Experimental Protocol: Purity Determination by GC
Methodology:
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
Oven Program: A temperature gradient from 100 °C to 280 °C.
Detector: Flame Ionization Detector (FID).
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane. An internal standard (e.g., dodecane) can be used for quantification.
Comparative Data Summary
The following table presents a hypothetical but realistic comparison of the three methods based on key validation parameters.
Parameter
Quantitative NMR (qNMR)
HPLC-UV
GC-FID
Principle
Signal intensity proportional to molar concentration
Differential partitioning between phases
Volatility-based separation
Primary Standard
Required (but not of the analyte)
Required (of the analyte)
Required (of the analyte)
Accuracy
High (Primary Method)
High (with certified standard)
High (with certified standard)
Precision (RSD)
< 1.0%
< 1.5%
< 2.0%
LOD/LOQ
Lower sensitivity
High sensitivity
Very high sensitivity
Analysis Time
~10-15 min per sample
~15-20 min per sample
~20-30 min per sample
Structural Info
Yes (confirms identity)
No
No
Method Development
Relatively straightforward
Can be complex
Can be complex
Visualizing the Method Comparison
Caption: Comparison of analytical methods for purity determination.
Conclusion and Expert Recommendations
The choice of an analytical method for purity determination should be guided by the specific requirements of the project phase.
For early-stage research and development, where a certified reference standard of 2-Cyclopropanecarbonyl-4-methylphenol may not be available, qNMR is the superior choice . It provides a direct, accurate purity value and simultaneously confirms the structure of the synthesized compound, offering a high degree of confidence in the material's quality.
For routine quality control in later development and manufacturing, where a well-characterized reference standard is available and high throughput is necessary, HPLC and GC are excellent options . Their higher sensitivity makes them particularly suitable for detecting and quantifying trace impurities.
Ultimately, a multi-faceted approach that leverages the strengths of each technique provides the most comprehensive understanding of a compound's purity profile. However, for an unambiguous, primary measurement of purity, qNMR stands out as an indispensable tool in the modern analytical laboratory.
References
United States Pharmacopeia. General Chapters: <761> NUCLEAR MAGNETIC RESONANCE.
ResolveMass Laboratories. (2025, December 29).
ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video].
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy.
Gao, Y., et al. (2023). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Journal of Pharmaceutical Analysis.
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
USP Education. NMR General Chapters and Best Practices for Compliance.
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
ICH. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
Holzgrabe, U. (2005). Quantitative NMR spectroscopy—principles and applications. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 797.
United States Pharmacopeial Convention. (n.d.). 〈761〉 Nuclear Magnetic Resonance Spectroscopy. USP-NF.
ICH. Quality Guidelines.
ECA Academy. (2022, July 13).
ResearchGate.
Analytical Methods (RSC Publishing). Determination of total phenol and six polyphenolic components in the polyphenol extract of Cinnamomi cortex by quantitative nuclear magnetic resonance spectroscopy.
LCGC International. (2025, November 29).
American Chemical Society. (2014, October 27).
JEOL Ltd.
USP-NF. (2025, May 30). Monographs Affected by Revision to <761> Nuclear Magnetic Resonance Spectroscopy.
FUJIFILM Wako Chemicals Europe GmbH.
LCGC International.
Agilent Technologies. (2012, January 6). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.
Wikipedia.
Scribd. 2.2.33. Nuclear Magnetic Resonance Spectrometry.
Organomation.
ResearchGate. NMR Spectroscopy in the European and US Pharmacopeias.
OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
Inkemia. (2016, July 15). NMR APPLICATIONS IN THE PHARMACEUTICAL INDUSTRY. Newsletter July 2016.
Al-Anbakey, A. M. (2020, August 6). RP -HPLC method for the determination of removal phenol as a pollutant in aqueous solution.
Chemistry LibreTexts. (2023, August 29).
Pereira, V. J., et al. (2014). Determination of Phenol Compounds In Surface Water Matrices by Bar Adsorptive Microextraction-High Performance Liquid Chromatography-Diode Array Detection. Molecules, 19(9), 13836-13853.
C&EN. Purity by Absolute qNMR Instructions.
Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability.
Organic Primary Standards Group.
Aschimfarma. NMR in the European and US Pharmacopoeias.
Spyros, A., & Dais, P. (2000). Novel Approach to the Detection and Quantification of Phenolic Compounds in Olive Oil Based on 31P Nuclear Magnetic Resonance Spectroscopy. Journal of Agricultural and Food Chemistry, 48(4), 1150–1154.
Smith, T. E., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57422.
Kellenbach, E., & Dani, P. (2015). NMR in Pharmaceutical Manufacturing. In J. R. Everett, R. K. Harris, J. C. Lindon, & I. D. Wilson (Eds.), NMR in Pharmaceutical Sciences (pp. 441-451). Wiley.
Sigma-Aldrich. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
BenchChem. A Comparative Guide to Analytical Techniques for Determining the Purity of Synthesized Cyclooctanone.
Yin, G., et al. (2007). Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones. Synthesis, 2007(20), 3113-3116.
Agilent Technologies. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.